bisindolylmaleimide II
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFDERUQORUFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314226 | |
| Record name | Bisindolylmaleimide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137592-45-1 | |
| Record name | Bisindolylmaleimide II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137592-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bisindolylmaleimide II: A Technical Guide to its Mechanism of Action as a Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisindolylmaleimide II is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2] This technical guide provides an in-depth overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell signaling, pharmacology, and drug development.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of Protein Kinase C (PKC) isoforms.[1][2] Structurally similar to the non-specific kinase inhibitor staurosporine, this compound demonstrates a higher degree of selectivity for PKC.[3]
The core mechanism involves the binding of this compound to the ATP-binding pocket of the PKC catalytic domain.[4][5] This binding event physically occludes the active site, preventing the binding of ATP and the subsequent phosphorylation of PKC substrates. The inhibition is reversible and competitive with respect to ATP.[6]
While being a general inhibitor of PKC subtypes, this compound also exhibits activity against other kinases, albeit at higher concentrations.[3] Notably, it has been shown to inhibit Phosphoinositide-dependent kinase 1 (PDK1) and Protein Kinase A (PKA).[3] This cross-reactivity is an important consideration in experimental design and data interpretation.
Beyond its effects on protein kinases, this compound has also been identified as a potent noncompetitive antagonist of nicotinic acetylcholine receptors (nAChR), highlighting a secondary mechanism of action that may be relevant in specific cellular contexts.[1][2] The inhibitory actions of this compound on PKC and other signaling molecules can lead to downstream cellular effects, including the induction of apoptosis and antiproliferative effects.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound and its selectivity for various kinases have been quantified through the determination of half-maximal inhibitory concentrations (IC50). The following table summarizes key quantitative data from in vitro kinase assays.
| Kinase Target | IC50 (µM) | Notes |
| Protein Kinase C (PKC) | 0.01 | Potent inhibition.[1][2] |
| Phosphorylase Kinase | 0.75 | Moderate inhibition.[1][2] |
| Protein Kinase A (PKA) | 2 | Weaker inhibition.[1][2] |
| PDK1 | 14 | Weaker inhibition.[3] |
Experimental Protocols
In Vitro Protein Kinase C Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of this compound against a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoenzyme
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
96-well microtiter plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter (for radioactive assays) or appropriate detection system for non-radioactive assays
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%). Prepare a master mix of the kinase reaction buffer containing the PKC enzyme, substrate, and co-factors (PS and DAG).
-
Assay Setup: To each well of a 96-well plate, add the desired concentration of this compound or vehicle control (DMSO).
-
Initiate Reaction: Add the kinase reaction master mix to each well to start the reaction.
-
ATP Addition: Initiate the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in each spot using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of PKC Inhibition
Caption: Signaling pathway illustrating the inhibition of Protein Kinase C (PKC) by this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound against Protein Kinase C.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abcam.com [abcam.com]
- 3. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 4. assayquant.com [assayquant.com]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to Bisindolylmaleimide II as a Pan-Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Bisindolylmaleimide II (BIM II), a potent inhibitor of the Protein Kinase C (PKC) family. It covers its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization, serving as a critical resource for its application in research and drug discovery.
Introduction to Protein Kinase C (PKC) and this compound
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial mediators in a multitude of signal transduction cascades, controlling cellular processes like proliferation, gene expression, and apoptosis.[1][2][3] The PKC family is categorized into three subfamilies based on their activation requirements:[3][4]
-
Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ, which require diacylglycerol (DAG), phospholipids, and Ca2+ for activation.[3][4]
-
Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ, which are DAG-dependent but Ca2+-independent.[3][4]
-
Atypical PKCs (aPKCs): Isoforms ζ and ι/λ, which do not require DAG or Ca2+ for activation.[3][4]
This compound is a synthetic, potent, and cell-permeable small molecule recognized as a general inhibitor of PKC isotypes.[5][6] Structurally related to the natural product staurosporine, bisindolylmaleimides were developed to offer improved selectivity for PKC over other protein kinases.[5][7]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[8] It targets the catalytic domain of PKC, binding to the ATP-binding pocket.[9] This reversible binding prevents the transfer of the γ-phosphate from ATP to the serine or threonine residues on substrate proteins, thereby effectively halting the downstream signaling cascade initiated by PKC activation. Its competitive nature with respect to ATP means that its inhibitory potency can be influenced by cellular ATP concentrations.[9]
Inhibitory Profile and Selectivity
This compound is a potent inhibitor of PKC, demonstrating activity in the low nanomolar range for the enzyme family. However, like many kinase inhibitors, it exhibits off-target effects, particularly at higher concentrations. Its selectivity profile is critical for interpreting experimental results.
The table below summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against various kinases and receptors.
| Target Kinase / Receptor | IC50 Value (µM) | Citation(s) |
| Protein Kinase C (PKC) | 0.01 | [8] |
| Phosphorylase Kinase | 0.75 | [8] |
| Protein Kinase A (PKA) | 2.0 - 2.94 | [5][8] |
| 3-phosphoinositide dependent protein kinase-1 (PDK1) | 14 | [5] |
| Nicotinic Acetylcholine Receptor (nAChR) | 0.03 | [8] |
Note: At a concentration of 10 µM, this compound has been shown to inhibit 98% of PKCα kinase activity.[5]
PKC Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified, conventional PKC signaling pathway, highlighting the point of intervention for this compound. Activation typically begins with a cell surface receptor, leading to the production of second messengers that activate PKC, which then phosphorylates target substrates to elicit a cellular response.
Experimental Protocols: In Vitro Kinase Inhibition Assay
Determining the IC50 value of this compound against a specific PKC isozyme requires a robust in vitro kinase assay. The following is a generalized protocol based on common methodologies.[9][10]
Objective: To measure the concentration of this compound required to inhibit 50% of PKC activity.
Materials:
-
Recombinant human PKC isozyme (e.g., PKCα)
-
PKC substrate (e.g., synthetic peptide or protein like GST-MARCKS)[9][10]
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5)
-
Cofactors: Phosphatidylserine (PS) and Diacylglycerol (DAG) lipid vesicles[10][11]
-
ATP solution (containing [γ-³²P]ATP for radiometric detection or unlabeled ATP for antibody-based detection)
-
Metal ions (e.g., MgCl₂, CaCl₂)[10]
-
Stop Solution (e.g., SDS-PAGE loading buffer or phosphoric acid for membrane-based assays)
-
96-well reaction plates
-
P81 phosphocellulose paper or materials for SDS-PAGE/Western Blot
Procedure:
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for testing (e.g., from 1 nM to 100 µM). Include a DMSO-only control.
-
Reaction Mix Preparation: In each well of the 96-well plate, prepare a reaction mix containing the assay buffer, PKC enzyme, substrate, and cofactors (PS/DAG).
-
Inhibitor Addition: Add a fixed volume of the diluted this compound (or DMSO control) to the appropriate wells. Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Start the phosphorylation reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 15-30 minutes) during which the phosphorylation reaction proceeds linearly.[9][10]
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Detection and Quantification:
-
Radiometric Method: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, corresponding to the phosphorylated substrate, using a scintillation counter.[10]
-
Antibody-based Method: Terminate the reaction with SDS-PAGE buffer, run the samples on a polyacrylamide gel, and transfer to a membrane. Detect the phosphorylated substrate using a phospho-specific primary antibody and a labeled secondary antibody.[9]
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC50 value.
The following diagram provides a high-level visual workflow for this experimental protocol.
References
- 1. bosterbio.com [bosterbio.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Protein kinase C - Wikipedia [en.wikipedia.org]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, PKC inhibitor (CAS 137592-45-1) | Abcam [abcam.com]
- 9. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Bisindolylmaleimide II: A Technical Guide to its Biological Activity and Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide II (BIM II) is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC)[1]. As a member of the bisindolylmaleimide class of compounds, which are structurally similar to staurosporine, BIM II has been instrumental as a chemical probe for elucidating the role of PKC in a multitude of cellular signaling pathways[2]. While renowned for its PKC inhibition, further studies have revealed a broader kinase inhibitory profile and engagement with other cellular targets, making a comprehensive understanding of its activity crucial for its application in research and drug development. This guide provides an in-depth overview of the biological activity, cellular targets, and associated experimental methodologies for this compound.
Biological Activity and Cellular Targets
This compound is a general inhibitor of all PKC subtypes[3][4]. Its primary mode of action is the competitive inhibition of ATP binding to the catalytic domain of PKC[5]. Beyond its well-documented effects on PKC, BIM II and its analogs have been shown to inhibit other protein kinases and interact with non-kinase proteins.
Primary Cellular Targets: Protein Kinase C (PKC)
PKC isoforms are key nodes in signal transduction, regulating a vast array of cellular processes including proliferation, differentiation, apoptosis, and inflammation. BIM II's potent inhibition of PKC makes it a valuable tool for studying these processes. For instance, at a concentration of 10 μM, BIM II inhibits 98% of PKCα kinase activity[2].
Other Kinase Targets
While highly potent against PKC, this compound and its related compounds are not entirely selective and have been shown to inhibit other kinases, often with lower potency. This off-target activity is an important consideration in experimental design. Known kinase targets for the bisindolylmaleimide class include:
-
p90 Ribosomal S6 Kinase (p90RSK): Bisindolylmaleimide inhibitors like GF109203X (Bisindolylmaleimide I) and Ro31-8220 have been demonstrated to inhibit p90RSK isoforms (RSK1, RSK2, and RSK3) in vitro and in intact cells[2][6].
-
Phosphoinositide-Dependent Kinase 1 (PDK1): BIM II inhibits PDK1, a crucial kinase in the insulin signaling pathway[2].
-
Protein Kinase A (PKA): BIM II is also known to inhibit PKA[1][2].
-
Phosphorylase Kinase: Inhibition of phosphorylase kinase has been reported[1].
-
Cyclin-Dependent Kinase 2 (CDK2): Proteomics approaches have identified CDK2 as a target of bisindolylmaleimide inhibitors[6].
-
Ste20-related kinase: This kinase has also been identified as a cellular target[6].
Non-Kinase Cellular Targets
Recent proteomic studies have expanded the known target landscape of bisindolylmaleimides beyond the kinome. These non-kinase targets include:
-
Adenosine Kinase: Identified as a novel target through affinity chromatography[6].
-
Quinone Reductase Type 2: Another novel target identified using a proteomics approach[6].
-
Nicotinic Acetylcholine Receptors (nAChR): BIM II acts as a potent noncompetitive antagonist of nAChRs[1].
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound and its analogs against a range of kinases has been quantified through IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Target Kinase | Compound | IC50 (nM) | Ki (nM) | ATP Concentration | Notes |
| Protein Kinase C (PKC) | This compound | 10[1] | - | Not Specified | General PKC inhibition. |
| PKCα | GF109203X | 8[2][6] | - | 50 µM[2][6] | GF109203X is Bisindolylmaleimide I. |
| PKCα | GF109203X | 310[2][6] | - | 5 mM[2][6] | Potency is reduced at physiological ATP concentrations. |
| PKCε | GF109203X | 12[2][6] | - | 50 µM[2][6] | |
| PKCε | GF109203X | 170[2][6] | - | 5 mM[2][6] | |
| p90RSK1 | GF109203X | 610[2][6] | - | 50 µM[2][6] | |
| p90RSK2 | GF109203X | 310[2][6] | - | 50 µM[2][6] | |
| p90RSK2 | GF109203X | 7400[2][6] | - | 5 mM[2][6] | |
| p90RSK3 | GF109203X | 120[2][6] | - | 50 µM[2][6] | |
| PDK1 | This compound | 14,000[2] | - | Not Specified | |
| PKA | This compound | 2,940[2] | - | Not Specified | |
| PKA | This compound | 2,000[1] | - | Not Specified | |
| Phosphorylase Kinase | This compound | 750[1] | - | Not Specified | |
| Protein Kinase C (PKC) | GF 109203X | - | 14[5] | Not Specified | Competitive inhibitor with respect to ATP. |
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound, primarily through its inhibition of PKC, can modulate several critical signaling pathways.
Caption: PKC Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Identification of Cellular Targets
A common and powerful method to identify the cellular targets of a small molecule inhibitor like this compound is affinity chromatography coupled with mass spectrometry.
Caption: Workflow for identifying cellular targets using affinity chromatography.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase.
1. Materials:
- Recombinant human protein kinase (e.g., PKCα, p90RSK2)
- Protein kinase-specific substrate (e.g., MARCKS for PKC)
- This compound stock solution (in DMSO)
- Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
- ATP solution (prepare dilutions to achieve desired final concentrations, e.g., 50 µM and 5 mM)
- For PKC assays: Phosphatidylserine, diacylglycerol, and CaCl2
- 96-well assay plates
- SDS-PAGE sample buffer
- Phospho-specific antibody for the substrate
- Western blotting reagents and equipment
2. Procedure:
- Prepare a serial dilution of this compound in kinase assay buffer.
- In a 96-well plate, add the following to each well:
- Recombinant protein kinase (e.g., 0.1 U/mL)
- Protein kinase substrate (e.g., 2 µM)
- Varying concentrations of this compound or DMSO (vehicle control)
- For PKC assays, supplement the reaction mixture with phosphatidylserine (50 µg/mL), diacylglycerol (5 µg/mL), and CaCl2 (100 µM).
- Pre-incubate the plate on ice.
- Initiate the phosphorylation reaction by adding the ATP solution to a final concentration of 50 µM or 5 mM.
- Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding SDS-PAGE sample buffer.
- Boil the samples and resolve the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate to detect the extent of phosphorylation.
- Quantify the band intensities and calculate the IC50 value for this compound.
Affinity Chromatography for Target Identification
This protocol outlines the steps for identifying cellular proteins that bind to this compound.
1. Materials:
- Bisindolylmaleimide analog suitable for immobilization (e.g., containing a reactive group)
- NHS-activated sepharose beads or similar affinity matrix
- Cell line of interest
- Lysis buffer (e.g., 20 mM HEPES-NaOH pH 7.9, 100 mM KCl, 1 mM MgCl2, 0.2 mM CaCl2, 0.2 mM EDTA, 10% glycerol, 0.1% NP-40, 1 mM DTT, protease and phosphatase inhibitors)
- Wash buffer (lysis buffer with potentially higher salt concentration)
- Elution buffer (e.g., lysis buffer containing a high concentration of free this compound or a denaturing buffer like SDS-PAGE sample buffer)
- SDS-PAGE and silver staining or Coomassie blue staining reagents
- Mass spectrometry facility
2. Procedure:
- Immobilization of the Ligand: Covalently couple the this compound analog to the affinity matrix according to the manufacturer's instructions.
- Preparation of Cell Lysate:
- Culture and harvest cells.
- Lyse the cells in lysis buffer on ice.
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine the protein concentration of the lysate.
- Affinity Purification:
- Equilibrate the immobilized affinity resin with lysis buffer.
- Incubate the cell lysate with the resin for several hours at 4°C with gentle rotation.
- As a negative control, incubate lysate with an unconjugated resin or a resin with an inactive analog.
- Washing:
- Collect the resin by centrifugation and discard the supernatant.
- Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
- Elution:
- Elute the specifically bound proteins from the resin using the elution buffer.
- Analysis:
- Resolve the eluted proteins by 1D or 2D SDS-PAGE.
- Visualize the proteins by silver staining or Coomassie blue staining.
- Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.
- Identify the proteins by in-gel digestion followed by mass spectrometry (e.g., LC-MS/MS) and database searching.
- Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance, or direct enzyme assays.
Conclusion
This compound is a powerful pharmacological tool for the investigation of cellular signaling pathways, primarily through its potent inhibition of Protein Kinase C. However, its activity against other kinases and cellular targets necessitates careful experimental design and interpretation of results. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to effectively utilize this compound in their studies. A thorough understanding of its target profile and the application of robust experimental methodologies are paramount to advancing our knowledge of the complex signaling networks it perturbs.
References
- 1. This compound, PKC inhibitor (CAS 137592-45-1) | Abcam [abcam.com]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Kinase Selectivity Profile of Bisindolylmaleimide II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide II (BIM II) is a synthetic organic compound that has garnered significant attention in cellular biology and drug discovery as a potent, ATP-competitive inhibitor of Protein Kinase C (PKC).[1] Structurally related to staurosporine, BIM II and its analogs have been instrumental in dissecting the complex roles of PKC isoforms in a myriad of signal transduction pathways.[2] However, like many kinase inhibitors, the utility and interpretation of experimental results using this compound are critically dependent on a thorough understanding of its kinase selectivity profile. This technical guide provides an in-depth analysis of the kinase selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the affected signaling pathways.
Kinase Inhibition Profile of this compound
This compound is a potent inhibitor of all Protein Kinase C (PKC) subtypes.[2][3] Its primary mechanism of action is through competitive inhibition at the ATP-binding site of the kinase domain.[1] While it is widely used as a PKC inhibitor, it is crucial to recognize that this compound is not entirely selective and exhibits inhibitory activity against a range of other kinases. This "off-target" activity is a critical consideration in experimental design and data interpretation.
Quantitative Kinase Inhibition Data
The inhibitory potency of this compound against various kinases is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for this compound and its close analog, bisindolylmaleimide I (GF 109203X), against a panel of kinases. It is important to note that IC50 values are highly dependent on the experimental conditions, particularly the concentration of ATP used in the assay.
Table 1: IC50 Values for this compound against various kinases
| Kinase Target | IC50 (µM) | Experimental Conditions | Reference |
| Protein Kinase C (PKC) | 0.01 | --- | [1][4] |
| Protein Kinase A (PKA) | 2.0 - 2.94 | --- | [1][2] |
| Phosphorylase Kinase (PK) | 0.75 | --- | [1][4] |
| PDK1 | 14 | --- | [2] |
Table 2: IC50 Values for Bisindolylmaleimide I (GF 109203X) against PKC and RSK isoforms at different ATP concentrations
| Kinase Target | IC50 at 50 µM ATP (nM) | IC50 at 5 mM ATP (nM) | Reference |
| PKCα | 8 | 310 | [5][6] |
| PKCε | 12 | 170 | [5][6] |
| RSK1 | 610 | Not Reported | [5][6] |
| RSK2 | 310 | 7400 | [5][6] |
| RSK3 | 120 | Not Reported | [5][6] |
Note: Bisindolylmaleimide I (GF 109203X) is a closely related analog of this compound and is often used in studies of PKC inhibition. The data highlights the significant impact of ATP concentration on inhibitor potency.
Experimental Protocols
A detailed understanding of the methodologies used to determine kinase inhibition is essential for the critical evaluation of selectivity data. Below is a generalized protocol for an in vitro kinase assay, based on commonly cited methodologies.
In Vitro Kinase Inhibition Assay
This protocol outlines the steps to measure the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PKCα, PKA)
-
Kinase-specific substrate (e.g., GST-MARCKS for PKC, a synthetic peptide for PKA)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphatidylserine and diacylglycerol (for PKC activation)
-
96-well microtiter plates
-
Phosphocellulose paper or filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microtiter plate, prepare a reaction mix containing the kinase assay buffer, the specific kinase, and its substrate. For PKC assays, include phosphatidylserine and diacylglycerol as co-factors.
-
Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate Kinase Reaction: Start the reaction by adding a solution of ATP mixed with [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be carefully chosen and reported (e.g., 50 µM or physiological 5 mM).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper or use a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the phosphocellulose paper or filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Affected Signaling Pathways
The inhibition of PKC and other kinases by this compound has significant downstream consequences on various signaling pathways that regulate cell proliferation, survival, and metabolism.
Protein Kinase C (PKC) Signaling
PKC isoforms are key nodes in signal transduction, activated by diacylglycerol (DAG) and calcium. Once active, they phosphorylate a wide array of substrate proteins, influencing numerous cellular processes. By inhibiting PKC, this compound can block these downstream events.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. While this compound is not a direct inhibitor of PI3K or Akt, its effects on PKC can indirectly influence this pathway. Some PKC isoforms can modulate the activity of components within the PI3K/Akt cascade.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that controls cell growth, differentiation, and survival. Bisindolylmaleimides have been shown to inhibit the activation of the ERK MAP kinase.[6] This inhibition can occur upstream of Ras activation by preventing the association of the tyrosine phosphatase Shp2 with adaptor proteins like Frs2 and Gab1.
Conclusion
This compound is a powerful research tool for studying PKC-mediated cellular processes. However, its utility is predicated on a clear understanding of its kinase selectivity. While it is a potent inhibitor of PKC, it also demonstrates activity against other kinases, including PKA, PDK1, and Phosphorylase Kinase. This lack of absolute specificity necessitates careful experimental design, including the use of appropriate controls and, where possible, complementary approaches to validate findings. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for researchers employing this compound, enabling more accurate interpretation of experimental outcomes and fostering a deeper understanding of the complex signaling networks it perturbs. Future studies employing large-scale kinase panels will be invaluable in further refining the selectivity profile of this important chemical probe.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Bisindolylmaleimide I suppresses fibroblast growth factor-mediated activation of Erk MAP kinase in chondrocytes by preventing Shp2 association with the Frs2 and Gab1 adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisindolylmaleimide II: A Technical Guide to its Role in Inhibiting Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide II (BIM II) is a potent, ATP-competitive inhibitor of protein kinase C (PKC) and other key kinases involved in cellular signal transduction. This technical guide provides an in-depth analysis of BIM II's mechanism of action, its inhibitory effects on various signaling pathways, and detailed protocols for its application in research settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in utilizing BIM II as a tool to investigate cellular signaling and explore its therapeutic potential.
Introduction
The bisindolylmaleimide family of compounds, structurally related to staurosporine, has been extensively studied for its protein kinase inhibitory properties.[1][2] this compound, in particular, has emerged as a valuable chemical probe for dissecting the roles of specific kinases in complex signaling networks. While it is a general inhibitor of PKC isoforms, it also demonstrates activity against other crucial kinases, including Glycogen Synthase Kinase-3 (GSK-3), p90 Ribosomal S6 Kinase (p90RSK), and 3-Phosphoinositide-Dependent protein Kinase 1 (PDK1).[2][3][4] This promiscuity, when well-characterized, allows for the investigation of multiple signaling cascades. This guide will delve into the quantitative aspects of BIM II's inhibitory profile, provide detailed experimental methodologies, and visualize the affected signaling pathways.
Quantitative Inhibitory Profile of this compound and Analogs
The efficacy of bisindolylmaleimides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the reported IC50 values for this compound and its commonly used analogs, GF 109203X (Bisindolylmaleimide I) and Ro 31-8220 (Bisindolylmaleimide IX), against a panel of protein kinases.[4][5]
Table 1: In Vitro Inhibitory Activity (IC50) of this compound
| Target Kinase | IC50 (µM) | Notes |
| Protein Kinase C (PKC) | 0.01 | Potent, selective ATP-competitive inhibitor. |
| Phosphorylase Kinase | 0.75 | |
| Protein Kinase A (PKA) | 2.0 - 2.94 | [2] |
| PDK1 | 14 | [2] |
Table 2: In Vitro Inhibitory Activity (IC50) of Bisindolylmaleimide Analogs (GF 109203X and Ro 31-8220)
| Target Kinase | GF 109203X IC50 (nM) | Ro 31-8220 IC50 (nM) | ATP Concentration |
| p90RSK Isoforms | 50 µM [4] | ||
| RSK1 | 610 | 200 | |
| RSK2 | 310 | 36 | |
| RSK3 | 120 | 5 | |
| PKC Isoforms | 50 µM [4] | ||
| PKCα | 8 | 4 | |
| PKCε | 12 | 8 | |
| Kinase Activity at Physiological ATP | 5 mM [4] | ||
| RSK2 | 7400 | 930 | |
| PKCα | 310 | 150 | |
| PKCε | 170 | 140 | |
| Glycogen Synthase Kinase-3 (GSK-3) | |||
| GSK-3 (in cell lysates) | 360 | 6.8 | [5] |
| GSK-3 (immunoprecipitated) | 170 | 2.8 | [5] |
Key Signal Transduction Pathways Inhibited by this compound
This compound and its analogs impact several critical signaling pathways by targeting key kinases. Understanding these pathways is crucial for interpreting experimental results and elucidating the compound's biological effects.
Protein Kinase C (PKC) Pathway
The primary target of bisindolylmaleimides is the PKC family of serine/threonine kinases.[6] PKC isoforms are central regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and cytoskeletal organization. They are activated by diacylglycerol (DAG) and, in the case of conventional PKCs, also by calcium.
Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.
MAPK/Erk Pathway via p90RSK Inhibition
While not a direct inhibitor of the core MAPK cascade components (Ras, Raf, MEK, Erk), bisindolylmaleimides can attenuate downstream signaling by inhibiting p90 Ribosomal S6 Kinase (p90RSK).[4][7] p90RSK is directly phosphorylated and activated by Erk and subsequently phosphorylates numerous substrates, including transcription factors and other kinases.
Caption: Bisindolylmaleimides inhibit the MAPK/Erk pathway by targeting the downstream kinase p90RSK.
Wnt/β-catenin Pathway via GSK-3 Inhibition
Bisindolylmaleimides are potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[3][8] In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by bisindolylmaleimides leads to the stabilization and nuclear accumulation of β-catenin, followed by the transcription of Wnt target genes.
Caption: this compound activates Wnt signaling by inhibiting the key enzyme GSK-3.
Experimental Protocols
The following protocols are generalized methodologies for assessing the inhibitory activity of this compound. Specific details may need to be optimized for different cell types or kinase isoforms.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against a purified kinase in vitro.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Kinase Assay Buffer: A typical buffer may contain Tris-HCl (pH 7.5), MgCl2, DTT, and other components as required for the specific kinase. For PKC assays, include phosphatidylserine, diacylglycerol, and CaCl2.[7]
-
Kinase: Use a purified, active form of the kinase of interest.
-
Substrate: A specific peptide or protein substrate for the kinase (e.g., GST-MARCKS for PKC, GST-NHE1 for p90RSK).[7]
-
ATP: Use either radiolabeled [γ-32P]ATP for autoradiographic detection or non-radiolabeled ATP for antibody-based or luminescence detection methods. The concentration of ATP should be close to the Km of the kinase for competitive inhibition studies.
-
This compound: Prepare a stock solution in DMSO and perform serial dilutions in the kinase assay buffer to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a microtiter plate, add the kinase, substrate, and varying concentrations of this compound to each well.[7] Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.[7]
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction. This can be achieved by adding SDS-PAGE sample buffer for subsequent Western blotting, or by spotting the reaction mixture onto a phosphocellulose membrane and washing away unincorporated ATP for radiometric assays.
-
-
Detection and Analysis:
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this is done by scintillation counting. For antibody-based methods, use a phospho-specific antibody followed by a secondary antibody conjugated to a detectable label (e.g., HRP for chemiluminescence or a fluorophore).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Inhibition Assay
This protocol outlines a general method to assess the effect of this compound on a specific signaling pathway within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
The following day, pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).[7]
-
Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest (e.g., Phorbol 12-myristate 13-acetate (PMA) to activate PKC, a growth factor to activate the MAPK pathway).[9] For pathways that are constitutively active in the chosen cell line, this step may not be necessary.
-
-
Cell Lysis:
-
After the stimulation period, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Analysis by Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target of the kinase of interest (e.g., phospho-MARCKS for PKC, phospho-eEF2K for p90RSK, or active β-catenin for GSK-3).
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein to normalize for loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of protein phosphorylation as a ratio of the phosphorylated protein to the total protein.
-
Determine the inhibitory effect of this compound by comparing the phosphorylation levels in treated cells to the vehicle-treated control.
-
Conclusion
References
- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Macrocyclic bisindolylmaleimides as inhibitors of protein kinase C and glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Technical Guide to Bisindolylmaleimide Compounds: Natural Sources, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide compounds represent a pivotal class of bioactive molecules, renowned for their potent and often selective inhibition of various protein kinases. These compounds, characterized by a central maleimide ring flanked by two indole moieties, have garnered significant attention in drug discovery and development, particularly in the field of oncology. Their mechanism of action frequently involves competitive inhibition at the ATP-binding site of kinases, thereby modulating critical cellular signaling pathways. This technical guide provides an in-depth exploration of the natural sources of bisindolylmaleimides and their analogs, detailed experimental protocols for their study, and a comprehensive overview of the key signaling pathways they influence.
Natural Sources of Bisindolylmaleimide Compounds
The discovery of bisindolylmaleimide compounds is rooted in the exploration of natural products from various microorganisms. These natural analogs have served as the foundation for the development of numerous synthetic derivatives with improved therapeutic properties.
Staurosporine and Analogs
Staurosporine, originally isolated from the bacterium Streptomyces staurosporeus in 1977, was the first identified member of the indolocarbazole alkaloid family, to which bisindolylmaleimides are biosynthetically related.[1] While technically an indolocarbazole, its potent, broad-spectrum kinase inhibitory activity paved the way for the investigation of related bisindolylmaleimides. Staurosporine is a potent inhibitor of protein kinase C (PKC) and is widely used as a research tool to induce apoptosis.[2] Numerous analogs of staurosporine have been isolated from various Streptomyces species.[3][4]
Rebeccamycin and Analogs
Rebeccamycin is a chlorinated indolocarbazole antibiotic produced by the actinomycete Saccharothrix aerocolonigenes.[5][6] It exhibits antitumor activity by targeting DNA topoisomerase I.[7] Analogs of rebeccamycin, such as those with altered halogenation patterns, have been generated through biosynthetic approaches, for instance, by supplementing the culture medium with bromide salts to produce bromorebeccamycin.[8][9]
Jadomycin and Analogs
The jadomycins are a family of angucycline antibiotics produced by Streptomyces venezuelae ISP5230 under specific culture conditions, such as heat shock or exposure to ethanol.[10] A unique feature of jadomycin biosynthesis is the incorporation of an amino acid into its structure, leading to a diverse array of natural analogs when different amino acids are supplied in the fermentation medium.[11] Jadomycin B and its analogs have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]
Arcyriarubins and Arcyriaflavins
The slime mold Arcyria denudata is a source of bisindolylmaleimide pigments known as arcyriarubins and arcyriaflavins.[13] Arcyriarubin A is a notable example of a naturally occurring bisindolylmaleimide.[12] These compounds also exhibit kinase inhibitory activity.
Marine Sources
Marine organisms are a rich and diverse source of novel bioactive compounds, including kinase inhibitors.[9][14] Various marine-derived natural products have been identified as potent inhibitors of protein kinases, and the bisindolylmaleimide scaffold is a recurring motif in these discoveries.[14]
Quantitative Data on Biological Activity
The biological activity of bisindolylmaleimide compounds is most commonly quantified by their half-maximal inhibitory concentration (IC50) against specific protein kinases or their minimum inhibitory concentration (MIC) against microbial strains.
Table 1: Protein Kinase C (PKC) Inhibition by Bisindolylmaleimide Analogs
| Compound | PKC Isoform | IC50 (nM) | ATP Concentration | Reference(s) |
| GF109203X (Bisindolylmaleimide I) | PKCα | 20 | 50 µM | [4][8] |
| PKCβI | 17 | 50 µM | [4][8] | |
| PKCβII | 16 | 50 µM | [4][8] | |
| PKCγ | 20 | 50 µM | [4][8] | |
| PKCα | 310 | 5 mM | [13] | |
| PKCε | 170 | 5 mM | [13] | |
| Ro-31-8220 (Bisindolylmaleimide IX) | PKCα | 5 | Not Specified | [15] |
| PKCβI | 24 | Not Specified | [15] | |
| PKCβII | 14 | Not Specified | [15] | |
| PKCγ | 27 | Not Specified | [15] | |
| PKCε | 24 | Not Specified | [15] | |
| PKCα | 150 | 5 mM | [13] | |
| PKCε | 140 | 5 mM | [13] | |
| Enzastaurin (LY317615) | PKCβ | ~6 | Not Specified | [16] |
| PKCβII | 6 | Not Specified | [17] | |
| PKCα | 39 | Not Specified | [17] | |
| PKCγ | 83 | Not Specified | [17] | |
| PKCε | 110 | Not Specified | [17] | |
| Ruboxistaurin (LY333531) | PKCβ1 | 4.7 | Not Specified | [18] |
| PKCβ2 | Not Specified | Not Specified | [18] |
Table 2: Antibacterial Activity of Jadomycin Analogs
| Jadomycin Analog | S. aureus C623 (MRSA) MIC (µg/mL) | S. aureus 305 MIC (µg/mL) | S. epidermidis C960 MIC (µg/mL) | Reference(s) |
| Jadomycin B | 8 | 4 | 0.5 | |
| Jadomycin L | 8 | 8 | 0.5 | |
| Jadomycin F | 8 | 4 | 0.5 | |
| Jadomycin DM | 16 | 32 | 2 |
Experimental Protocols
This section provides detailed methodologies for the isolation of a natural bisindolylmaleimide, the synthesis of an analog, and key biological assays.
Isolation of Staurosporine from Streptomyces hygroscopicus
This protocol is adapted from established fermentation and purification procedures.[2][19]
-
Fermentation: A cryopreserved culture of Streptomyces hygroscopicus strain C39280-450-9 (ATCC 53730) is used to inoculate a vegetative medium (e.g., containing glucose, peptone, fishmeal extract, and yeast extract). The vegetative culture is incubated at 28°C for 72 hours with shaking. This culture is then used to inoculate a production medium (e.g., containing glucose and soy flour). The production culture is incubated at 28°C for 6 days with shaking.
-
Extraction: The whole fermentation broth (10 L) is filtered using a filter aid (e.g., Dicalite). The mycelial cake is stirred with tetrahydrofuran (THF, 2 L) for one hour, filtered, and rinsed with acetone (1 L). The combined filtrate is concentrated under reduced pressure to an aqueous layer.
-
Purification: The aqueous layer is extracted with an organic solvent such as chloroform. The crude extract is then subjected to chromatographic purification. This can involve vacuum liquid chromatography on silica gel, followed by size-exclusion chromatography (e.g., Sephadex LH-20) to yield pure staurosporine.
Synthesis of Enzastaurin
The synthesis of Enzastaurin, a clinically evaluated bisindolylmaleimide, involves a multi-step process. The following is a generalized procedure based on published synthetic routes.[16][17]
-
Preparation of Indole Precursors: The synthesis begins with the preparation of two functionalized indole intermediates. One indole is N-methylated, while the other is functionalized with a protected piperidine moiety.
-
Maleimide Ring Formation: The two indole precursors are coupled to form the central maleimide ring. This can be achieved through various methods, such as the reaction of an indole-3-glyoxylyl chloride with an indole-3-acetic acid derivative.
-
Final Assembly and Deprotection: The final steps involve the attachment of the pyridinylmethyl group to the piperidine nitrogen and any necessary deprotection steps to yield Enzastaurin.
Protein Kinase C (PKC) Inhibition Assay
This protocol describes a common method for assessing PKC inhibition using a radioactive phosphate transfer assay.[4]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 µM CaCl₂, 31 µM phosphatidylserine, 0.5 µM 1,2-sn-dioleylglycerol, and a lysine-rich histone as the substrate.
-
Inhibitor Addition: Add the bisindolylmaleimide compound at various concentrations to the reaction mixture.
-
Enzyme and ATP Addition: Initiate the reaction by adding purified PKC enzyme and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes.
-
Reaction Termination and Precipitation: Stop the reaction by adding trichloroacetic acid. The precipitated protein (phosphorylated histone) is collected by centrifugation.
-
Quantification: The amount of ³²P incorporated into the histone is quantified by scintillation counting. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
STAT3 Inhibition Assay (Dual-Luciferase Reporter Assay)
This protocol outlines a cell-based assay to measure the inhibition of STAT3 transcriptional activity.
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Cell Plating and Treatment: Transfected cells are plated in a 96-well plate. After overnight incubation, the cells are treated with the bisindolylmaleimide compound at various concentrations, followed by stimulation with a STAT3 activator, such as Interleukin-6 (IL-6).
-
Cell Lysis and Luciferase Measurement: After the treatment period, the cells are lysed, and the luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The STAT3-dependent luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Visualizations
Bisindolylmaleimide compounds primarily exert their effects by inhibiting protein kinases involved in crucial signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical PKC and STAT3 signaling pathways.
Protein Kinase C (PKC) Signaling Pathway
The PKC signaling pathway is activated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium, and both calcium and DAG are required for the activation of conventional PKC isoforms.[3][15]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key signaling cascade initiated by cytokines and growth factors. Upon ligand binding to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression.
Conclusion
Bisindolylmaleimide compounds, originating from diverse natural sources, continue to be a fertile ground for the discovery and development of novel therapeutics. Their potent kinase inhibitory activities, particularly against PKC and STAT3, underscore their relevance in oncology and other disease areas. The synthetic accessibility of this scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of these remarkable compounds. Further exploration into novel natural sources and the development of next-generation analogs will undoubtedly continue to shape the future of targeted therapies.
References
- 1. A High-Yield Streptomyces TX-TL Toolkit for Synthetic Biology and Natural Product Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][1,4,13]oxadiazacyclohexadecine-18,20(19 H)-dione, Ruboxistaurin (LY333531) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Protein kinase C as a molecular machine for decoding calcium and diacylglycerol signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0444503A2 - Staurosporine fermentation process - Google Patents [patents.google.com]
- 11. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Calcium- and Diacylglycerol-Stimulated Protein Kinase C (PKC), Caenorhabditis elegans PKC-2, Links Thermal Signals to Learned Behavior by Acting in Sensory Neurons and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US4973552A - Staurosporine fermentation process - Google Patents [patents.google.com]
- 16. Reactome | PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine [reactome.org]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Bisindolylmaleimides in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of targeted therapeutics, bisindolylmaleimide derivatives have emerged as a cornerstone of kinase inhibitor development. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive review of the synthesis, biological activity, and clinical applications of this critical class of compounds. With a focus on their potent inhibition of key signaling pathways, this document provides the detailed data and methodologies necessary to advance further research and development in this promising field.
Bisindolylmaleimides are a class of organic compounds, many of which are derived from natural sources, that have garnered significant attention for their profound biological activities.[1][2] Primarily recognized as potent protein kinase inhibitors, these derivatives have been instrumental in elucidating the roles of various kinases in cellular signaling and have shown significant promise in the treatment of a range of diseases, most notably cancer.[1][2][3] Clinical examples such as Enzastaurin and Ruboxistaurin underscore the therapeutic potential of this pharmacophore.[1][2]
Core Biological Targets and Quantitative Inhibitory Activity
The primary mechanism of action for many bisindolylmaleimide derivatives is the competitive inhibition of the ATP-binding site of protein kinases, leading to the modulation of critical signaling cascades.[4] The two most extensively studied targets for this class of compounds are Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3).[3][5][6]
Protein Kinase C (PKC) Inhibition
PKC is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[7] Dysregulation of PKC signaling is implicated in numerous diseases, particularly cancer. Bisindolylmaleimides have been shown to be potent inhibitors of various PKC isoforms.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
GSK-3 is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell fate, and inflammation.[8][9] Its role in the Wnt/β-catenin signaling pathway makes it a critical target in cancer therapy.[9] Several bisindolylmaleimide derivatives have demonstrated significant inhibitory activity against GSK-3.
The following tables summarize the in vitro inhibitory activities of key bisindolylmaleimide derivatives against their primary kinase targets.
| Compound Name | Alternative Names | Target Kinase | IC50 (nM) | Reference |
| Bisindolylmaleimide I | GF109203X, Go 6850 | PKCα | 20 | [5][6] |
| PKCβI | 17 | [5][6] | ||
| PKCβII | 16 | [5][6] | ||
| PKCγ | 20 | [5][6] | ||
| PKCδ | 210 | [10] | ||
| PKCε | 132 | [10] | ||
| PKCζ | 5800 | [10] | ||
| GSK-3β | 38 (in Sf21 cells) | [11] | ||
| Bisindolylmaleimide IX | Ro 31-8220 | PKCα | 5 | [11] |
| PKCβI | 24 | [11] | ||
| PKCβII | 14 | [11] | ||
| PKCγ | 27 | [11] | ||
| PKCε | 24 | [11] | ||
| GSK-3β | 38 (in Sf21 cells) | [11] | ||
| Enzastaurin | LY317615 | PKCβ | 6 | [12][13] |
| PKCα | 36-120 | [12] | ||
| PKCγ | 36-120 | [12] | ||
| PKCε | 36-120 | [12] | ||
| Ruboxistaurin | LY333531 | PKCβI | 4.7 | [2][4][14] |
| PKCβII | 5.9 | [2][4][14] | ||
| PKCα | 360 | [2][4] | ||
| PKCγ | 300 | [2][4] | ||
| PKCδ | 250 | [2][4] | ||
| PKCη | 52 | [2][4] | ||
| PKCζ | >100,000 | [2][4] |
Key Signaling Pathways Modulated by Bisindolylmaleimide Derivatives
The therapeutic effects of bisindolylmaleimide derivatives are a direct consequence of their ability to modulate key signaling pathways that are often dysregulated in disease.
Protein Kinase C (PKC) Signaling Pathway
The PKC signaling pathway is activated by diacylglycerol (DAG) and, for conventional isoforms, calcium.[7] Activated PKC phosphorylates a multitude of downstream substrates, influencing a wide range of cellular functions. Bisindolylmaleimides, by inhibiting PKC, can block these downstream events.
Wnt/β-Catenin Signaling Pathway and GSK-3 Inhibition
In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin, a process mediated by a destruction complex that includes GSK-3.[15][16] Inhibition of GSK-3 by bisindolylmaleimides prevents β-catenin degradation, leading to its accumulation and translocation to the nucleus, where it can modulate gene transcription.[15]
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. The following sections provide detailed methodologies for key assays used to characterize bisindolylmaleimide derivatives.
Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PKC isoforms using a radioactive filter plate assay.
Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, PKCβII, PKCε, PKCγ)
-
Myelin basic protein (substrate)
-
[γ-³³P]ATP
-
Assay buffer (e.g., 90 mM HEPES, pH 7.5, 5 mM MgCl₂, 100 µM CaCl₂)
-
Phosphatidylserine and diacylglycerol (co-factors)
-
Test compounds (bisindolylmaleimide derivatives) dissolved in DMSO
-
96-well polystyrene plates and filter plates
-
10% Phosphoric acid (stop solution)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well polystyrene plate, prepare the reaction mixture (final volume 100 µL) containing assay buffer, co-factors, myelin basic protein, and ATP (including [γ-³³P]ATP).
-
Add the serially diluted test compounds to the appropriate wells. Include control wells with DMSO only (no inhibitor).
-
Initiate the reaction by adding the respective recombinant human PKC enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixtures to a filter plate.
-
Wash the filter plate extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to the wells of the dried filter plate.
-
Measure the amount of ³³P incorporated into the substrate using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
Protocol 2: In Vitro Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
This protocol describes a luminescence-based assay to measure the in vitro inhibitory activity of compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds (bisindolylmaleimide derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white-walled microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or DMSO (for control wells).
-
Add the GSK-3β enzyme to each well.
-
Add the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[17]
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (bisindolylmaleimide derivatives)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include untreated and vehicle (DMSO) control wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1][18]
Experimental Workflow for Drug Discovery and Evaluation
The discovery and preclinical evaluation of bisindolylmaleimide derivatives typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Conclusion
Bisindolylmaleimide derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. Their ability to selectively target key nodes in cellular signaling pathways, such as PKC and GSK-3, has established them as invaluable tools in medicinal chemistry and drug discovery. The detailed quantitative data, experimental protocols, and pathway analyses provided in this guide are intended to empower researchers to build upon the extensive body of work in this field and to accelerate the development of novel and effective therapies. The continued exploration and optimization of the bisindolylmaleimide scaffold promise to yield next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GF 109203X | Protein Kinase C | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The Protein Kinase C Inhibitor Enzastaurin Exhibits Antitumor Activity against Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bisindolylmaleimide II in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide II is a potent inhibitor of Protein Kinase C (PKC) and other kinases, making it a valuable tool in signal transduction research and drug discovery. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain.[1] Understanding its inhibitory profile and having a robust protocol for its use in in vitro kinase assays is crucial for accurate and reproducible results. These application notes provide detailed protocols and supporting data for the use of this compound in in vitro kinase assays, primarily focusing on its effects on Protein Kinase C (PKC).
Data Presentation
The inhibitory activity of bisindolylmaleimide and its analogs is dependent on the specific kinase and the concentration of ATP in the assay. The following table summarizes the IC50 values for related bisindolylmaleimide compounds against various kinases at different ATP concentrations.
| Compound | Kinase Target | IC50 (nM) at 50 µM ATP | IC50 (nM) at 5 mM ATP |
| GF109203X | PKCα | 8 | 310 |
| PKCε | 12 | 170 | |
| RSK1 | 610 | - | |
| RSK2 | 310 | 7400 | |
| RSK3 | 120 | - | |
| Ro31-8220 | PKCα | 4 | 150 |
| PKCε | 8 | 140 | |
| RSK1 | 200 | - | |
| RSK2 | 36 | 930 | |
| RSK3 | 5 | - | |
| Bisindolylmaleimide I | GSK-3 (in cell lysates) | 360 | - |
| Bisindolylmaleimide IX | GSK-3 (in cell lysates) | 6.8 | - |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
This section provides a detailed protocol for a radiometric in vitro Protein Kinase C (PKC) assay using [γ-³²P]ATP to measure the inhibitory effect of this compound.
Materials and Reagents
-
Enzyme: Recombinant active Protein Kinase C (PKC) isoform (e.g., PKCα, PKCβ, or PKCγ).
-
Substrate: A specific PKC substrate peptide such as QKRPSQRSKYL or CREBtide (KRREILSRRPSYR).[4][5]
-
Inhibitor: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Radioisotope: [γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Kinase Assay Buffer (1X): 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.
-
Lipid Activator: A mixture of phosphatidylserine (PS) and diacylglycerol (DAG). Prepare a 10X stock of 1 mg/mL PS and 0.2 mg/mL DAG in a buffer containing 10 mM HEPES pH 7.4 and 0.3% Triton X-100.[6] Sonicate on ice before use.[4]
-
ATP Solution: 10 mM cold ATP stock solution.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper: Cut into squares.
-
Scintillation Fluid.
-
Microcentrifuge tubes.
-
Incubator or water bath at 30°C.
-
Scintillation counter.
Experimental Procedure
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice. The volumes can be scaled as needed.
| Component | Volume | Final Concentration |
| Kinase Assay Buffer (1X) | Variable | - |
| Substrate Peptide (1 mg/mL stock) | 5 µL | 100 µg/mL |
| Lipid Activator (10X stock) | 2.5 µL | 1X |
| This compound (or vehicle control) | 2.5 µL | Desired concentration |
| Recombinant PKC Enzyme (e.g., 25-100 ng) | 5 µL | Variable |
| Total Volume before ATP | 20 µL |
-
Pre-incubation: Gently mix the components and pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate Kinase Reaction: Prepare the ATP reaction mix by diluting [γ-³²P]ATP with cold ATP in the kinase assay buffer to a final concentration of 100 µM. To start the kinase reaction, add 5 µL of the ATP reaction mix to each tube.[4]
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[4]
-
Stop the Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.[4]
-
Washing:
-
Quantification:
-
Place the dried P81 paper into a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from a "no enzyme" control to determine the background.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro kinase assay with this compound.
Protein Kinase C (PKC) Signaling Pathway
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
References
- 1. PKC Substrate Peptide | 12-123 [merckmillipore.com]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 4. merckmillipore.com [merckmillipore.com]
- 5. promega.com [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Effective Concentration of Bisindolylmaleimide II for Protein Kinase C (PKC) Inhibition in Cellular Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide II is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and tumorigenesis. As an ATP-competitive inhibitor, this compound is a valuable tool for elucidating the physiological and pathological functions of PKC isoforms. This document provides detailed application notes and protocols for the effective use of this compound in cell-based assays to inhibit PKC activity.
Data Presentation: Quantitative Analysis of this compound Potency
The inhibitory activity of this compound and its analogs against various kinases is summarized below. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. These values are crucial for determining the appropriate concentration range for cellular experiments.
| Inhibitor | Target Kinase(s) | IC50 Value(s) | Cell System/Assay Condition | Reference |
| This compound | Total PKC | 10 nM | In vitro kinase assay | |
| Phosphorylase Kinase | 0.75 µM | In vitro kinase assay | ||
| Protein Kinase A (PKA) | 2 µM | In vitro kinase assay | ||
| nAChR (nicotinic acetylcholine receptor) | 30 nM | Catecholamine secretion in nicotine-stimulated PC-12 cells | ||
| Bisindolylmaleimide I (GF109203X) | PKCα | 8 nM, 20 nM | In vitro kinase assays (50 µM ATP) | [1] |
| PKCε | 12 nM | In vitro kinase assays (50 µM ATP) | [1] | |
| PKCβI | 17 nM | In vitro kinase assay | ||
| PKCβII | 16 nM | In vitro kinase assay | ||
| PKCγ | 20 nM | In vitro kinase assay | ||
| RSK1 | 610 nM | In vitro kinase assays (50 µM ATP) | [1] | |
| RSK2 | 310 nM | In vitro kinase assays (50 µM ATP) | [1] | |
| RSK3 | 120 nM | In vitro kinase assays (50 µM ATP) | [1] | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 5 nM | In vitro kinase assay | [2] |
| PKCβI | 24 nM | In vitro kinase assay | [2] | |
| PKCβII | 14 nM | In vitro kinase assay | [2] | |
| PKCγ | 27 nM | In vitro kinase assay | [2] | |
| PKCε | 24 nM | In vitro kinase assay | [2] | |
| MSK1 | 8 nM | Functional assay in Sf9 cells | [3] | |
| GSK3β | 38 nM | Functional assay in Sf21 cells | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, dissolve this compound in DMSO to prepare a high-concentration stock solution, typically 10-100 mM. For example, to prepare a 10 mM stock solution of this compound (MW: 438.5 g/mol ), dissolve 4.385 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is typically stable for at least one month, and for up to six months at -80°C.
General Protocol for Cellular Treatment
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is crucial to also prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
The incubation time will vary depending on the cell type and the specific downstream signaling events being investigated. A typical incubation time can range from 30 minutes to 24 hours. Time-course experiments are recommended to determine the optimal treatment duration. For instance, a 1-hour pre-treatment is often sufficient to see inhibition of PKC activity.
Assessing PKC Inhibition via Western Blotting of Phosphorylated Substrates
This protocol allows for the indirect measurement of PKC activity by quantifying the phosphorylation of a known downstream PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody against a phosphorylated PKC substrate (e.g., anti-phospho-MARCKS)
-
Primary antibody against the total protein of the PKC substrate (e.g., anti-MARCKS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein of the PKC substrate.
In Vitro PKC Kinase Activity Assay (ELISA-based)
Commercially available PKC kinase activity assay kits provide a direct and quantitative measurement of PKC activity from cell lysates.
Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437)
-
Treated and control cell lysates
-
Microplate reader
Protocol:
-
Prepare cell lysates from this compound-treated and control cells according to the kit's instructions. This typically involves using a specific lysis buffer provided in the kit.
-
Determine the protein concentration of the lysates.
-
Follow the manufacturer's protocol to perform the kinase reaction. This usually involves adding the cell lysate to a microplate pre-coated with a PKC-specific substrate.
-
The reaction is initiated by the addition of ATP.
-
After the incubation period, the amount of phosphorylated substrate is detected using a phospho-specific antibody conjugated to an enzyme (e.g., HRP).
-
A colorimetric substrate is then added, and the absorbance is measured using a microplate reader. The PKC activity is proportional to the absorbance signal.
Visualizations
References
Application Notes and Protocols: Utilizing Bisindolylmaleimide II for Apoptosis Studies in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bisindolylmaleimide II and its analogs, potent inhibitors of Protein Kinase C (PKC) and inducers of apoptosis, in cancer cell line research. This document outlines the mechanism of action, provides detailed experimental protocols for assessing apoptosis, presents quantitative data from various studies, and includes visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound
Bisindolylmaleimides are a class of compounds initially identified as potent and selective inhibitors of Protein Kinase C (PKC)[1][2][3]. Among them, this compound and its analogs, particularly Bisindolylmaleimide IX (also known as Ro 31-8220), have demonstrated significant pro-apoptotic properties in various cancer cell lines[1][2][3]. While their primary mechanism of action involves the competitive inhibition of ATP binding to PKC, studies have revealed that their ability to induce apoptosis can be both PKC-dependent and independent[1][3]. These compounds are valuable tools for investigating the signaling pathways that regulate programmed cell death and for exploring potential therapeutic strategies in oncology.
Bisindolylmaleimides have been shown to trigger the intrinsic apoptotic pathway, characterized by mitochondrial perturbation, as well as facilitate the extrinsic pathway initiated by death ligands[1][2][3]. Their effects are often mediated through the modulation of Bcl-2 family proteins and the activation of caspases, the key executioners of apoptosis.
Mechanism of Action
This compound and its analogs induce apoptosis through a multi-faceted mechanism:
-
PKC Inhibition : As potent, ATP-competitive inhibitors of PKC, they can disrupt signaling pathways downstream of PKC that are involved in cell survival and proliferation.
-
Intrinsic Apoptosis Pathway Activation : They can induce a conformational change in the pro-apoptotic protein Bax, leading to its translocation to the mitochondria. This results in the release of cytochrome c, Smac/DIABLO, and Omi/HtrA2 from the mitochondrial intermembrane space into the cytosol[4][5]. The release of cytochrome c triggers the formation of the apoptosome and activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3[4][5].
-
Extrinsic Apoptosis Pathway Sensitization : These compounds can sensitize cancer cells to apoptosis induced by death ligands such as Tumor Necrosis Factor-alpha (TNF-α), Fas ligand (FasL), and TNF-related apoptosis-inducing ligand (TRAIL)[1][6][7][8]. This sensitization can occur through the inhibition of anti-apoptotic proteins involved in the extrinsic pathway[1].
-
Modulation of Bcl-2 Family Proteins : Bisindolylmaleimide IX has been shown to induce the cleavage of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family, in a caspase-dependent manner. This cleavage can create a feed-forward loop that amplifies the apoptotic signal[4]. It has also been observed to cause an overexpression of the pro-apoptotic protein Bax without affecting the expression of the anti-apoptotic protein Bcl-2 in some cancer cell lines[1][2].
-
PKC-Independent Effects : Several studies have indicated that the pro-apoptotic effects of some bisindolylmaleimides are independent of their PKC inhibitory activity[1]. For instance, Bisindolylmaleimide VIII enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and mitochondrial pathways[9].
Quantitative Data on Bisindolylmaleimide-Induced Apoptosis
The following tables summarize quantitative data from various studies on the effects of bisindolylmaleimides on cancer cell lines.
Table 1: Inhibitory Concentrations (IC50) of this compound and Analogs
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | Protein Kinase C (PKC) | 0.01 µM | In vitro enzyme assay | |
| This compound | Phosphorylase Kinase | 0.75 µM | In vitro enzyme assay | |
| This compound | Protein Kinase A (PKA) | 2 µM | In vitro enzyme assay | |
| Enzastaurin (PKCβ inhibitor) | Cell Viability (IC50) | 14 µM | 2F7 AIDS-NHL cells | [10] |
| Enzastaurin (PKCβ inhibitor) | Cell Viability (IC50) | 15 µM | BCBL-1 AIDS-NHL cells | [10] |
Table 2: Induction of Apoptosis in Cancer Cell Lines
| Cell Line | Treatment | Observation | Reference |
| Gastric Cancer Cells (AGS) | Bisindolylmaleimide IX (Ro 31-8220) | Inhibition of growth, G0/G1 cell cycle arrest, and induction of apoptosis. | [1][2] |
| Chronic Lymphocytic Leukaemia (CLL) cells | Bisindolylmaleimide IX | Potent induction of apoptosis. | [4] |
| Prostate Carcinoma Cells (LNCaP, PC3) | Bisindolylmaleimide IX | Sensitization to death ligand-induced apoptosis. | [1] |
| Colon Adenocarcinoma (COLO 205) | Bisindolylmaleimide IX | Activation of the intrinsic apoptotic pathway and facilitation of the extrinsic pathway. | [1] |
| Human Prostatic Carcinoma (DU145, LNCaP) | Bisindolylmaleimide IX | Time-dependent induction of apoptosis in combination with TNF-α, TRAIL, and anti-Fas Ab. | [7][8] |
| AIDS-Related Non-Hodgkin Lymphoma (AIDS-NHL) cells | PKCβ-selective inhibitor | Induction of apoptosis. | [10] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining using Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound (or analog)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
Cancer cell line of interest
-
This compound (or analog)
-
Caspase-3/7 activity assay kit (e.g., containing a fluorogenic substrate like DEVD-R110)
-
Lysis buffer
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound as described in Protocol 1. Include a positive control for apoptosis induction (e.g., staurosporine).
-
-
Cell Lysis:
-
After treatment, remove the culture medium.
-
Add lysis buffer to each well and incubate according to the kit manufacturer's instructions to lyse the cells and release caspases.
-
-
Caspase Activity Measurement:
-
Prepare the caspase substrate solution according to the kit protocol.
-
Add the substrate solution to each well of the 96-well plate containing the cell lysate.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30-60 minutes).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 499 nm excitation/521 nm emission for a rhodamine 110-based substrate).
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-cell control) from all readings.
-
Express the caspase activity as a fold change relative to the vehicle-treated control cells.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Intrinsic apoptosis pathway activated by this compound.
Caption: this compound sensitizes cells to extrinsic apoptosis.
Caption: Workflow for studying apoptosis induced by this compound.
References
- 1. advms.pl [advms.pl]
- 2. researchgate.net [researchgate.net]
- 3. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lymphocytic leukaemic cells and activates cleavage of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Bisindolylmaleimide IX Induces Reversible and Time-Dependent Tumor Necrosis Factor Receptor Family-Mediated Caspase Activation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisindolylmaleimide VIII enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Bisindolylmaleimide II: A Tool for Investigating Wnt Signaling Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt signaling pathway is a crucial and highly conserved signal transduction pathway involved in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental disorders. The canonical Wnt pathway's central mechanism is the regulation of the stability of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a "destruction complex," of which Glycogen Synthase Kinase 3β (GSK-3β) is a key component. Inhibition of GSK-3β prevents β-catenin phosphorylation and subsequent degradation, leading to its accumulation in the cytoplasm, translocation to the nucleus, and activation of TCF/LEF-mediated transcription of Wnt target genes.
Bisindolylmaleimides are a class of chemical compounds known to be potent protein kinase inhibitors. While Bisindolylmaleimide II is widely recognized as a Protein Kinase C (PKC) inhibitor, other members of the bisindolylmaleimide family have been shown to inhibit GSK-3β, thereby activating the canonical Wnt signaling pathway.[1][2] This makes bisindolylmaleimides, including potentially this compound through off-target effects, valuable research tools for studying the intricate mechanisms of Wnt signaling. This document provides an overview of the application of bisindolylmaleimides in Wnt pathway research, along with detailed protocols for relevant experiments.
Mechanism of Action
Bisindolylmaleimides can activate the canonical Wnt signaling pathway by inhibiting the enzymatic activity of GSK-3β. By binding to the ATP-binding site of GSK-3β, these small molecules prevent the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate Wnt target gene transcription.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on GSK-3β.
Data Presentation
While specific quantitative data for this compound as a GSK-3β inhibitor is not extensively documented, the following table summarizes the inhibitory concentrations (IC50) of related bisindolylmaleimide compounds against GSK-3β and other kinases to provide a comparative context.
| Compound Name | Target Kinase | IC50 (nM) | Reference Compound |
| GF109203X (Bisindolylmaleimide I) | PKCα | 8 | - |
| PKCε | 12 | - | |
| RSK1 | 610 | - | |
| RSK2 | 310 | - | |
| RSK3 | 120 | - | |
| Ro31-8220 (Bisindolylmaleimide IX) | PKCα | 4 | - |
| PKCε | 8 | - | |
| RSK1 | 200 | - | |
| RSK2 | 36 | - | |
| RSK3 | 5 | - | |
| Compound 7j (3-benzisoxazolyl-4-indolylmaleimide) | GSK-3β | 0.73 | - |
Data compiled from publicly available research.[2]
Experimental Protocols
The following protocols are adapted from established methods for studying Wnt signaling using small molecule inhibitors of GSK-3β. These can be used as a starting point for investigating the effects of this compound.
Protocol 1: β-Catenin Stabilization Assay by Western Blot
This protocol is designed to assess the effect of this compound on the stabilization of β-catenin in a selected cell line.
Caption: Workflow for β-catenin stabilization assay using Western Blot.
Materials:
-
Cell line of interest (e.g., HEK293T, Ls174T)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control GSK-3β inhibitor (e.g., CHIR99021)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include wells for a positive control (e.g., 3 µM CHIR99021) and a vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-β-catenin at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control. Compare the levels of β-catenin in treated samples to the vehicle control. An increase in the β-catenin band intensity indicates stabilization.
Protocol 2: TCF/LEF Reporter Luciferase Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt pathway.
Caption: Workflow for TCF/LEF Reporter Luciferase Assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Positive control (e.g., Wnt3a conditioned media or CHIR99021)
-
Vehicle control
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla control plasmid according to the manufacturer's protocol for the transfection reagent.
-
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of this compound, a positive control, and a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay:
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Briefly, lyse the cells and measure the firefly luciferase activity.
-
Then, add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
-
Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity for each treatment condition relative to the vehicle control. An increase in the fold change indicates activation of the Wnt signaling pathway.
-
Conclusion and Considerations
Bisindolylmaleimides represent a class of compounds that can be utilized to investigate the Wnt signaling pathway through the inhibition of GSK-3β. While this compound is primarily characterized as a PKC inhibitor, its potential off-target effects on GSK-3β may provide a means to modulate Wnt signaling. Researchers should be mindful of the potential for pleiotropic effects due to the inhibition of multiple kinases and should include appropriate controls to dissect the specific role of Wnt signaling in their experimental system. The protocols provided herein offer a framework for characterizing the effects of this compound and related compounds on β-catenin stability and TCF/LEF transcriptional activity, thereby facilitating a deeper understanding of the complex regulatory networks of the Wnt pathway.
References
Application Notes and Protocols for In Vivo Administration of Bisindolylmaleimide II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and dosing of Bisindolylmaleimide II, a potent inhibitor of Protein Kinase C (PKC) and other kinases. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate robust experimental design and execution.
Overview of this compound
This compound (BIM II) is a well-established ATP-competitive inhibitor of all PKC subtypes.[1] Its mechanism of action also extends to other kinases, including Protein Kinase A (PKA) and Phosphoinositide-dependent kinase 1 (PDK1), albeit with lower potency.[1] Recent studies have also highlighted the potential for bisindolylmaleimide analogues to inhibit Signal Transducer and Activator of Transcription 3 (STAT3) signaling. This broad kinase inhibitory profile makes BIM II a valuable tool for investigating various cellular processes, including signal transduction, cell proliferation, and apoptosis, with potential therapeutic applications in oncology and inflammatory diseases.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound and the in vivo dosing of structurally related bisindolylmaleimide compounds.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Notes |
| Protein Kinase C (PKC) | 10 nM | Potent, ATP-competitive inhibitor of all PKC subtypes. |
| Phosphorylase Kinase | 0.75 µM | |
| Protein Kinase A (PKA) | 2.0 µM | [2] |
| PDK1 | 14 µM | |
| Nicotinic Cholinergic Receptors | ~30 nM | Potent, noncompetitive antagonist.[2] |
Table 2: Exemplary In Vivo Dosing of Bisindolylmaleimide Analogues
| Compound | Animal Model | Dose | Administration Route | Application | Reference |
| BMA097 (analogue) | Mouse (Balb/c athymic) | 10 - 40 mg/kg | Intraperitoneal (IP) | Breast cancer xenograft | [3] |
| Ro 31-8220 (BIM IX) | Mouse (MLP-/-) | 6 mg/kg/day | Subcutaneous (s.c.) | Cardiac contractility | |
| Bisindolylmaleimide I | Rat (Wistar) | 10 µ g/mouse | Intraplantar (i.pl.) | Mechanical allodynia |
Note: The dosing information in Table 2 is for bisindolylmaleimide analogues and should be used as a starting point for dose-finding studies with this compound.
Signaling Pathways
This compound primarily targets the Protein Kinase C (PKC) signaling pathway. However, its inhibitory effects on other kinases like STAT3 are also of significant interest.
Experimental Protocols
A recommended vehicle for the in vivo administration of this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[4]
-
To prepare the final dosing solution, add the components in the following order, ensuring complete mixing after each addition:[4]
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[4]
-
It is recommended to prepare the final dosing solution fresh on the day of use.[4]
This protocol is adapted from a study using a bisindolylmaleimide analogue (BMA097) in a breast cancer xenograft model and can serve as a template for designing efficacy studies with this compound.[3]
Animal Model:
-
4-6 week old female athymic nude mice (nu+/nu+)
Tumor Implantation:
-
Harvest and subcutaneously inject 1x10⁷ MDA-MB-231 human breast cancer cells into the flank of a donor mouse.
-
Allow the tumor to grow for approximately two weeks.
-
Excise the xenograft tumor and cut it into small pieces (~1.5 mm³).
-
Subcutaneously implant one tumor piece into the flank of each experimental mouse.
Dosing and Monitoring:
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups.
-
Administer this compound (or vehicle control) via intraperitoneal (IP) injection every 3 days for a specified period (e.g., 18 days).
-
Measure tumor volume and body weight every 3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for target engagement).
Pharmacokinetics and Safety
Currently, there is limited publicly available data on the specific pharmacokinetic profile and in-depth toxicity of this compound in animal models. Researchers should conduct preliminary pharmacokinetic and maximum tolerated dose (MTD) studies to establish the optimal and safe dosing regimen for their specific animal model and application. General guidance suggests that for some bisindolylmaleimide compounds, achieving therapeutic concentrations in vivo to modulate certain targets like multidrug resistance may be challenging.[5]
Conclusion
This compound is a versatile kinase inhibitor with broad applications in preclinical research. The provided protocols and data serve as a foundational guide for its in vivo use. It is imperative for researchers to perform dose-response and toxicity studies to determine the optimal experimental conditions for their specific research questions and animal models.
References
- 1. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisindolylmaleimide IX: A novel anti-SARS-CoV2 agent targeting viral main protease 3CLpro demonstrated by virtual screening pipeline and in-vitro validation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The bisindolylmaleimide protein kinase C inhibitor, Ro 32-2241, reverses multidrug resistance in KB tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Bisindolylmaleimide II in the Study of Nicotinic Cholinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide II is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC).[1] Its mechanism of action involves competitive inhibition at the ATP-binding site of the PKC catalytic domain.[1] While widely utilized for investigating PKC-dependent signaling pathways, emerging evidence reveals that this compound also functions as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs). This dual activity necessitates careful experimental design and data interpretation when studying cholinergic systems.
These application notes provide a comprehensive overview of the use of this compound in nAChR research, including its known pharmacological effects, potential PKC-independent mechanisms, and detailed protocols for its application in relevant assays.
Pharmacological Profile of this compound
This compound exhibits inhibitory activity against both PKC and nAChRs. The following tables summarize the available quantitative data on its potency.
Table 1: Inhibitory Potency of this compound on Protein Kinase C and Other Kinases
| Target Enzyme | IC50 (µM) | Notes |
| Protein Kinase C (PKC) | 0.01 | Potent, ATP-competitive inhibition. |
| Phosphorylase Kinase | 0.75 | Moderate inhibition. |
| Protein Kinase A (PKA) | 2 | Weaker inhibition. |
Data sourced from Abcam product datasheet.[1]
Table 2: Antagonistic Potency of this compound on Nicotinic Cholinergic Receptor Function
| Assay | Cell Type | IC50 (µM) | Notes |
| Nicotine-stimulated Catecholamine Secretion | PC-12 cells | 0.03 | A functional measure of nAChR antagonism. |
Data sourced from Abcam product datasheet.[1]
Note: The specific nAChR subtype selectivity of this compound has not been extensively characterized in the public domain. PC-12 cells endogenously express a mixture of nAChR subtypes, primarily α3β4, α5β4, and α7. Therefore, the IC50 value for catecholamine secretion represents a composite effect on these subtypes. Further research is required to determine the affinity of this compound for individual nAChR subtypes (e.g., α7, α4β2).
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PKC. However, its effects on nAChRs may be, at least in part, independent of this activity. Several studies on related bisindolylmaleimide compounds and other PKC inhibitors have demonstrated direct interactions with ion channels. For instance, Bisindolylmaleimide I has been shown to inhibit L-type Ca2+ channels in a PKC-independent manner. This suggests that this compound may also directly interact with the nAChR ion channel or an allosteric site on the receptor complex.
The noncompetitive nature of nAChR antagonism by this compound indicates that it does not bind to the acetylcholine binding site.[1] Possible mechanisms of noncompetitive inhibition include open channel block or allosteric modulation that stabilizes a non-conducting state of the receptor.
Below are diagrams illustrating the established PKC-dependent pathway and the proposed PKC-independent mechanism of nAChR antagonism by this compound.
Experimental Protocols
To rigorously characterize the effects of this compound on nAChRs, a combination of radioligand binding assays, electrophysiological recordings, and functional assays is recommended.
Radioligand Binding Assay to Determine Affinity for nAChR Subtypes
This protocol is designed to determine the binding affinity (Ki) of this compound for specific nAChR subtypes using a competitive binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., membranes from cells transfected with α7 or α4β2 subunits, or specific brain regions).
-
Radioligand specific for the nAChR subtype (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a wide range to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a known nAChR ligand (for non-specific binding).
-
50 µL of the this compound dilution or vehicle (for control wells).
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording of nAChR Currents
This protocol uses whole-cell patch-clamp electrophysiology to characterize the functional effects of this compound on nAChR-mediated currents in real-time.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes, HEK293 cells, or primary neurons).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.3).
-
External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Nicotine or other nAChR agonist.
-
This compound stock solution (in DMSO).
-
Perfusion system for rapid solution exchange.
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing the nAChR of interest.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the nAChR agonist for a short duration (e.g., 1-2 seconds) to elicit a control inward current.
-
After the current returns to baseline, perfuse the cell with the external solution containing a specific concentration of this compound for 1-2 minutes.
-
During the application of this compound, re-apply the agonist to measure the inhibited current.
-
Wash out this compound with the external solution and re-apply the agonist to check for reversibility.
-
Repeat steps 3-6 with different concentrations of this compound to generate a dose-response curve.
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to determine the IC50 value.
-
To investigate the mechanism of inhibition, assess whether the effect of this compound is voltage-dependent by repeating the experiment at different holding potentials.
Nicotine-Induced Calcium Influx Assay
This functional assay measures the effect of this compound on the increase in intracellular calcium concentration ([Ca²⁺]i) following nAChR activation.
Materials:
-
Cells endogenously or exogenously expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Nicotine or other nAChR agonist.
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader or fluorescence microscope with imaging capabilities.
-
96-well black-walled, clear-bottom plates.
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add nicotine to stimulate the nAChRs and immediately begin recording the change in fluorescence over time.
-
Record the peak fluorescence intensity.
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response obtained with the agonist alone.
-
Plot the normalized response as a function of the this compound concentration and fit the data to determine the IC50 value.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying PKC signaling. However, its potent noncompetitive antagonism of nAChRs must be considered when interpreting experimental results in systems where both PKC and nAChRs are expressed. The PKC-independent effects of related bisindolylmaleimide compounds on other ion channels further highlight the potential for off-target effects.
Future research should focus on:
-
Determining the binding affinities and functional potencies of this compound for a range of nAChR subtypes.
-
Elucidating the precise molecular mechanism of its noncompetitive antagonism.
-
Investigating its effects on nAChR desensitization and recovery kinetics.
By employing the detailed protocols provided in these application notes, researchers can more accurately characterize the effects of this compound and contribute to a clearer understanding of its role as a modulator of nicotinic cholinergic signaling.
References
Troubleshooting & Optimization
Troubleshooting poor solubility of bisindolylmaleimide II in aqueous buffers.
Technical Support Center: Bisindolylmaleimide II
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing poor solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving directly in my aqueous buffer (e.g., PBS, TRIS)?
A1: this compound is a hydrophobic molecule and is practically insoluble in water and aqueous buffers.[1] Direct dissolution in aqueous media will result in precipitation or failure to dissolve. The standard and required method is to first prepare a concentrated stock solution in a suitable organic solvent.
Q2: What is the recommended organic solvent for preparing a stock solution of this compound?
A2: The most highly recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound is readily soluble in DMSO at concentrations as high as 25 mg/mL (57.01 mM) or 100 mM.[3][5] For complete dissolution at high concentrations, gentle warming (to 60°C) and ultrasonication may be required.[5][6] It is critical to use newly opened, hygroscopic DMSO, as absorbed moisture can significantly reduce the compound's solubility.[5][6][7] Other organic solvents like ethanol, methanol, and Dimethylformamide (DMF) can also be used.[1][2][8]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?
A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are the key reasons and solutions:
-
Final Concentration is Too High: The aqueous solubility of this compound is extremely low. You may be exceeding its solubility limit. Try working with a lower final concentration.
-
Insufficient Mixing: The dilution must be done carefully. Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.
-
High Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may affect experimental outcomes. Aim for a final DMSO concentration of less than 0.5%, and preferably below 0.1%, in your assay.
-
Use of Co-solvents: For difficult applications, especially in vivo studies, a co-solvent system may be necessary. A common strategy involves using agents like PEG300 and a surfactant like Tween-80 to create a more stable solution.[5][7]
Q4: How should I store this compound powder and its stock solutions?
A4: Proper storage is crucial to maintain the compound's integrity.
-
Powder: Store the solid powder at -20°C under desiccating conditions. It can be stable for up to 3-4 years.[2][5]
-
Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C (stable for ~6 months) or -20°C (stable for ~1 month).[5][9]
-
Aqueous Working Solutions: Aqueous dilutions are not stable and should be prepared fresh just prior to use. It is not recommended to store aqueous solutions for more than one day.[8]
Compound Data & Properties
The following tables summarize the key physical, chemical, and solubility properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Common Name | BIM II | [2][4] |
| CAS Number | 137592-45-1 | [5] |
| Molecular Formula | C₂₇H₂₆N₄O₂ | [3][5] |
| Molecular Weight | 438.52 g/mol | [3][5] |
| Appearance | Yellow to orange solid/powder | [5] |
| Purity | Typically >97% | [2][3] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes | Reference(s) |
| DMSO | ≥ 25 mg/mL (57 mM) | Heating and ultrasonication may be required. Use fresh, anhydrous DMSO. | [3][5] |
| Ethanol | Soluble | --- | [1][2][4] |
| Methanol | Soluble | --- | [1] |
| DMF | ~10 mg/mL | --- | [1][8] |
| Water / Aqueous Buffers | Insoluble / Sparingly Soluble | --- | [1][8] |
| 0.1 M HCl / 0.1 M NaOH | Slightly Soluble | --- | [1] |
Experimental Protocols & Methodologies
Protocol 1: Standard Preparation of Aqueous Working Solution
This protocol is suitable for most in vitro cell culture and enzymatic assays.
-
Prepare Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to create a high-concentration stock (e.g., 10-25 mM).
-
Ensure complete dissolution by vortexing. If necessary, use an ultrasonic bath or warm the solution gently (up to 60°C).[5]
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform one or more serial dilutions of the high-concentration stock in pure DMSO to get closer to your final desired concentration range. This minimizes the volume of DMSO added to your final aqueous solution.
-
-
Prepare Final Working Solution:
-
Add the required volume of the DMSO stock (or intermediate dilution) dropwise to your pre-warmed (if applicable) aqueous experimental buffer while vortexing vigorously.
-
Visually inspect the solution for any signs of precipitation (cloudiness, particulates).
-
Crucially, ensure the final concentration of DMSO in your working solution is below 0.5% to avoid solvent-induced artifacts.
-
Protocol 2: Advanced Preparation using Co-solvents (for high concentrations or in vivo use)
This method, adapted from supplier recommendations, improves the stability of the compound in aqueous media.[5][7]
-
Prepare a 25 mg/mL Stock Solution: Dissolve this compound in anhydrous DMSO as described in Protocol 1.
-
Create the Formulation: For a 1 mL final working solution, follow these steps in order: a. Take 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix until the solution is clear. c. Add 50 µL of Tween-80 and mix thoroughly until the solution is clear. d. Add 450 µL of the desired aqueous buffer (e.g., saline or PBS) to bring the total volume to 1 mL.
-
Use Immediately: This formulation should be prepared fresh and used immediately for optimal results.[5][7]
Visual Guides and Workflows
The following diagrams illustrate key workflows and concepts for using this compound.
Caption: Standard workflow for preparing a working solution of this compound.
Caption: Decision tree for troubleshooting compound precipitation issues.
Caption: this compound inhibits the Protein Kinase C (PKC) signaling pathway.
References
- 1. This compound ≥97% (Mixture of 2 isomers) | 137592-45-1 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, PKC inhibitor (CAS 137592-45-1) | Abcam [abcam.com]
- 4. agscientific.com [agscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
Optimizing bisindolylmaleimide II concentration to avoid off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Bisindolylmaleimide II, a potent protein kinase C (PKC) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) will help you optimize its concentration to maximize on-target effects while minimizing off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) with a high degree of selectivity over some other kinases like Protein Kinase A (PKA) and phosphorylase kinase.[1] It functions by binding to the ATP-binding site of the PKC catalytic domain, preventing the phosphorylation of its downstream substrates.
Q2: What are the known primary off-target effects of this compound?
A2: While highly potent against PKC, this compound can exhibit off-target effects, particularly at higher concentrations. The most well-characterized off-targets include other kinases such as Protein Kinase A (PKA) and phosphorylase kinase. Additionally, it has been shown to be a potent noncompetitive antagonist of nicotinic cholinergic receptors (nAChR). Some studies on related bisindolylmaleimide compounds have also identified interactions with kinases like RSK (Ribosomal S6 Kinase) isoforms.
Q3: What is a recommended starting concentration for my experiments?
A3: A starting concentration should be determined based on the IC50 values for your target PKC isoform and the known off-targets (see Table 1). For initial cell-based assays, a concentration range of 10-100 nM is often a reasonable starting point for inhibiting PKC. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO, ethanol, and DMF.[2][3] For cell culture experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability.[3] When preparing your working solution, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. Note that repeated freeze-thaw cycles of the stock solution should be avoided; it is recommended to aliquot the stock into smaller volumes for single use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on my target of interest. | 1. Concentration too low: The concentration of this compound may be insufficient to inhibit the target PKC isoform in your specific cell type or assay. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Cell permeability issues: While generally cell-permeable, uptake can vary between cell lines. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). 2. Use a fresh aliquot of the inhibitor and ensure proper storage conditions (-20°C or -80°C). 3. Confirm target engagement with a positive control for PKC inhibition (e.g., PMA stimulation followed by western blot for a known PKC substrate). |
| Unexpected or off-target effects observed. | 1. Concentration too high: High concentrations can lead to the inhibition of off-target kinases (e.g., PKA, RSK) or other proteins. 2. PKC-independent effects: The observed phenotype may be due to the inhibition of other signaling molecules (e.g., nAChR antagonism). | 1. Lower the concentration of this compound. Refer to the IC50 values in Table 1 to select a concentration with a better selectivity window. 2. Use a more selective PKC inhibitor if available, or use a secondary inhibitor for the suspected off-target to see if it phenocopies the effect. Consider using siRNA/shRNA to knockdown PKC as an alternative method to confirm the phenotype is PKC-dependent. |
| Precipitation of the compound in cell culture media. | 1. Low solubility in aqueous solutions: this compound has poor water solubility.[2] 2. High final concentration: The working concentration may exceed the solubility limit in your specific media. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to your cells (typically <0.1%). 2. Prepare the final working solution by adding the DMSO stock to the media with vigorous vortexing. Do not store the diluted compound in aqueous solutions for extended periods. |
| High background in in vitro kinase assays. | 1. Non-specific binding: The inhibitor may be binding to other components in the assay. 2. Contaminated reagents: ATP or substrate preparations may be contaminated. | 1. Include appropriate controls, such as a kinase-dead mutant or a no-inhibitor control. 2. Use high-purity reagents and filter your assay buffers. |
Quantitative Data Summary
Table 1: IC50 Values for this compound and Related Compounds
| Compound | Target | IC50 | Notes |
| This compound | PKC (general) | 10 nM[4] | Potent, ATP-competitive inhibitor. |
| PKA | 2 µM[1][4] | ~200-fold less potent than against PKC. | |
| Phosphorylase Kinase | 0.75 µM[4] | ~75-fold less potent than against PKC. | |
| nAChR | ~30 nM[4] | Noncompetitive antagonist. | |
| GF109203X (Bisindolylmaleimide I) | PKCα | 8 nM | Data from a related bisindolylmaleimide. |
| PKCε | 12 nM | Data from a related bisindolylmaleimide. | |
| RSK1 | 610 nM | Data from a related bisindolylmaleimide. | |
| RSK2 | 310 nM | Data from a related bisindolylmaleimide. | |
| RSK3 | 120 nM | Data from a related bisindolylmaleimide. | |
| Ro31-8220 (Bisindolylmaleimide IX) | PKCα | 4 nM | Data from a related bisindolylmaleimide. |
| PKCε | 8 nM | Data from a related bisindolylmaleimide. | |
| RSK1 | 200 nM | Data from a related bisindolylmaleimide. | |
| RSK2 | 36 nM | Data from a related bisindolylmaleimide. | |
| RSK3 | 5 nM | Data from a related bisindolylmaleimide. |
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from general kinase assay procedures and can be used to determine the IC50 of this compound against a specific kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
96-well plates
-
Phosphocellulose paper or other method for capturing phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase and its substrate to the kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation and can be used to assess the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
Caption: Canonical PKC Signaling Pathway and the inhibitory action of this compound.
Caption: Simplified MAPK/ERK Signaling Pathway showing a point of cross-talk with PKC.
Caption: General experimental workflow for testing this compound in cell-based assays.
References
- 1. This compound - CAS 137592-45-1 - Calbiochem | 203292 [merckmillipore.com]
- 2. This compound ≥97% (Mixture of 2 isomers) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Stability of bisindolylmaleimide II in solution under storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of bisindolylmaleimide II in solution under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems users might encounter when working with this compound solutions.
Q1: I am observing a gradual loss of inhibitory activity of my this compound stock solution over time. What could be the cause?
A1: Loss of activity can be attributed to several factors related to storage and handling:
-
Improper Storage Temperature: this compound stock solutions are sensitive to temperature. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Solvent Choice: The stability of this compound can be solvent-dependent. DMSO is a commonly used and generally suitable solvent. However, the purity and water content of the DMSO can impact stability. Use anhydrous, high-purity DMSO for preparing stock solutions.
-
Extended Storage at Room Temperature: Leaving the solution at room temperature for extended periods during experimental setup can lead to degradation. It is advisable to thaw aliquots immediately before use and keep them on ice.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation can occur due to:
-
Low Solubility: this compound has limited solubility in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the final DMSO concentration should be kept low (typically <0.5%) to avoid precipitation.
-
Temperature Effects: Solubility can decrease at lower temperatures. If you are working with chilled buffers, the compound may precipitate. Gentle warming of the solution may help redissolve the compound, but prolonged heating should be avoided.
-
Incorrect Solvent: Ensure you are using a solvent in which this compound is sufficiently soluble. Besides DMSO, it is also reported to be soluble in ethanol.[1][2]
Q3: I am getting inconsistent results in my cell-based assays using this compound. What are the potential reasons?
A3: Inconsistent results can stem from several experimental variables:
-
Solution Instability: As mentioned, the stability of the working solution is crucial. For in vivo experiments and cell-based assays, it is highly recommended to prepare fresh working solutions from a frozen stock on the day of the experiment.[3]
-
Interaction with Media Components: Components in cell culture media, such as serum proteins, can potentially interact with and reduce the effective concentration of the inhibitor.[4] It is important to maintain consistent media composition across experiments.
-
Cell Density and Health: The efficacy of kinase inhibitors can be influenced by cell density and overall cell health. Ensure that you are using a consistent cell seeding density and that your cells are healthy and in the logarithmic growth phase.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected biological effects. It is crucial to perform dose-response experiments to determine the optimal concentration for specific PKC inhibition with minimal off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution in a suitable organic solvent like DMSO or ethanol.[1][2] For example, a 10 mM stock solution can be prepared in DMSO.
Q3: For how long are stock solutions of this compound stable?
A3: When stored in appropriate aliquots to avoid repeated freeze-thaw cycles, stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[3]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in readily available literature, compounds with a maleimide group can be susceptible to hydrolysis of the maleimide ring, especially under non-neutral pH conditions.[5][6][7] Other potential degradation pathways that are generally considered in forced degradation studies for pharmaceuticals include oxidation, photolysis, and thermal degradation.[8][9][10]
Q5: How does this compound inhibit Protein Kinase C (PKC)?
A5: this compound acts as an ATP-competitive inhibitor of PKC. It binds to the ATP-binding site in the catalytic domain of PKC, preventing the binding of ATP and subsequent phosphorylation of its target substrates.[11][12]
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Reference |
| Solid | -20°C | Not specified | [1] |
| Stock Solution | -80°C | Up to 6 months | [3] |
| Stock Solution | -20°C | Up to 1 month | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Water | Insoluble | [2] |
| 0.1 M HCl | Slightly soluble | [2] |
| 0.1 M NaOH | Slightly soluble | [2] |
| Ethyl acetate | Soluble | [2] |
| DMF | 10 mg/mL | [2] |
| Methanol | 10 mg/mL | [2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for conducting forced degradation studies to assess the stability of this compound.
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Prepare working solutions by diluting the stock solution with the desired test solvent (e.g., acidic, basic, or neutral aqueous buffers, or oxidizing agents) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Incubate the working solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate the working solution in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the working solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the working solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period, alongside a control sample protected from light.
-
-
Sample Analysis by HPLC:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize acidic or basic samples before injection.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical reversed-phase HPLC method might use a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of degradation by comparing the peak area of the stressed sample to that of an unstressed control sample.
-
Identify and quantify any degradation products that are formed.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: PKC signaling pathway and inhibition by this compound.
References
- 1. pnas.org [pnas.org]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. The protein kinase C inhibitor bisindolyl maleimide 2 binds with reversed orientations to different conformations of protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of the catalytic domain of human protein kinase C beta II complexed with a bisindolylmaleimide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for using positive and negative controls with bisindolylmaleimide II.
Welcome to the technical support center for bisindolylmaleimide II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent protein kinase C (PKC) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinase C (PKC) isoforms. It acts as a general inhibitor for all PKC subtypes.[1] Its mechanism involves binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of PKC substrates.
Q2: What are the known off-target effects of this compound?
While it is a potent PKC inhibitor, this compound can also inhibit other kinases, particularly at higher concentrations. Known off-target effects include inhibition of:
-
Protein Kinase A (PKA)[2]
-
Phosphorylase kinase (PK)
-
3-phosphoinositide-dependent protein kinase-1 (PDK1)[3]
Additionally, it has been shown to act as a potent noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2]
Troubleshooting Guide
Q3: My this compound is not dissolving properly. What should I do?
This compound is soluble in organic solvents such as DMSO and ethanol but is sparingly soluble in aqueous buffers.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. When preparing working solutions, further dilutions should be made in the appropriate aqueous buffer or cell culture medium immediately before use. To avoid precipitation, ensure that the final concentration of DMSO in your experimental setup is low (typically ≤ 0.1%) and consistent across all samples, including controls. If solubility issues persist, gentle warming and sonication can aid in dissolution.
Q4: I am not observing any inhibition of PKC activity. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect:
-
Inhibitor Concentration: The effective concentration can vary between cell types and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
ATP Concentration (in vitro assays): As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound can be influenced by the concentration of ATP in your kinase assay.[4] Higher ATP concentrations will require higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Inhibitor Degradation: Ensure that the compound has been stored properly. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
-
Cellular Uptake: While it is cell-permeable, differences in cell membrane composition and expression of efflux pumps could affect the intracellular concentration of the inhibitor.
Q5: I am observing unexpected or paradoxical effects. How can I troubleshoot this?
Unexpected results can arise from off-target effects or context-specific cellular responses.
-
Confirm PKC Inhibition: To ensure the observed effect is due to PKC inhibition, include appropriate controls. Use a positive control for PKC activation, such as a phorbol ester (PMA/TPA), to confirm that this compound can block this activation.
-
Differentiate from Off-Target Effects:
-
Use a structurally related but inactive analog, such as bisindolylmaleimide V, as a negative control.[5][6] This can help determine if the observed effect is due to the chemical scaffold itself rather than specific kinase inhibition.
-
Test other PKC inhibitors with different chemical scaffolds to see if they produce a similar phenotype.
-
Investigate the potential involvement of known off-targets by examining downstream signaling pathways of PKA, PDK1, or nAChRs.
-
-
Consider Isoform Specificity: this compound inhibits multiple PKC isoforms. The overall cellular response will be a composite of inhibiting different isoforms which may have opposing roles in certain signaling pathways.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against various kinases, providing a reference for its selectivity. IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
| Kinase | IC50 (µM) | Reference |
| PKC (general) | 0.01 | [2] |
| Phosphorylase Kinase | 0.75 | [2] |
| PKA | 2 | [2] |
| PDK1 | 14 | [3] |
| RSK1 | 0.2 (at 50 µM ATP) | [4] |
| RSK2 | 0.036 (at 50 µM ATP) | [4] |
| RSK3 | 0.005 (at 50 µM ATP) | [4] |
Experimental Protocols & Controls
Positive and Negative Controls
Proper controls are crucial for interpreting your results accurately.
-
Positive Control for PKC Activation: Phorbol 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent activator of conventional and novel PKC isoforms and can be used to stimulate the pathway.
-
Positive Control for Apoptosis: Staurosporine is a broad-spectrum kinase inhibitor that is a well-established inducer of apoptosis and can be used as a positive control in cell viability or apoptosis assays.
-
Negative Control (Inhibitor): Bisindolylmaleimide V is a structurally related analog with significantly lower PKC inhibitory activity and can be used as a negative control to account for potential off-target effects of the chemical scaffold.[5][6]
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration used for the inhibitor treatment.
Experimental Workflow: General Overview
Protocol 1: Western Blot for PKC Substrate Phosphorylation
This protocol is designed to assess the inhibition of PKC activity by measuring the phosphorylation of a downstream substrate.
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Pre-treatment: Pre-incubate cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Treat cells with a PKC activator (e.g., 100 nM PMA) for a predetermined time (e.g., 15-30 minutes) to induce phosphorylation of PKC substrates.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Protocol 2: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Treatment: Add various concentrations of this compound, vehicle control, and a positive control for cell death (e.g., staurosporine). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Protocol 3: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on PKC activity.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, a specific PKC substrate peptide, and the desired concentrations of this compound or vehicle control.
-
Enzyme Addition: Add purified recombinant PKC enzyme to each reaction.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Quantification:
-
If using radiolabeled ATP, wash the membranes to remove unincorporated ATP and quantify the incorporated radioactivity using a scintillation counter.
-
If using a non-radioactive method (e.g., ELISA-based), follow the kit manufacturer's instructions for detection of the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.
Signaling Pathway Diagrams
PKC Signaling Pathway
nAChR Signaling Pathway (Off-Target)
PDK1 Signaling Pathway (Off-Target)
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advms.pl [advms.pl]
- 4. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Experimental Reproducibility with Bisindolylmaleimide II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with bisindolylmaleimide II, a potent inhibitor of Protein Kinase C (PKC) and other kinases. By addressing common challenges, this guide aims to enhance experimental reproducibility and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of protein kinases.[1] It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of substrate proteins. While it is a general inhibitor of PKC isoforms, it also demonstrates activity against other kinases.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO and ethanol.[4] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a high-quality, anhydrous solvent and then dilute it to the final working concentration in the assay medium.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C under desiccating conditions. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5] Proper storage is critical to maintain the compound's activity and ensure experimental reproducibility.
Q4: Does this compound exhibit off-target effects?
Yes, in addition to inhibiting PKC isoforms, this compound has been shown to inhibit other kinases, such as PDK1 and PKA.[2][3] It is important to be aware of these potential off-target effects when interpreting experimental data. For instance, bisindolylmaleimide compounds have been shown to inhibit p90 ribosomal S6 kinase (p90RSK) activity.[1]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected inhibition of PKC activity.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Solution: Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Ensure the compound is stored at the recommended temperature and protected from light and moisture.
-
-
Possible Cause 2: High ATP Concentration in the Assay. The inhibitory potency of ATP-competitive inhibitors like this compound is influenced by the concentration of ATP in the kinase assay. Higher ATP concentrations will require higher concentrations of the inhibitor to achieve the same level of inhibition.[1][6]
-
Solution: Standardize the ATP concentration across all experiments. For in vitro kinase assays, using an ATP concentration close to the Km value for the specific kinase is recommended. Be aware that the inhibitory potency of bisindolylmaleimides can be significantly reduced at physiological ATP concentrations (5 mM) compared to the lower concentrations often used in in vitro assays (e.g., 50 µM).[1][6]
-
-
Possible Cause 3: Incorrect Assay Conditions. Suboptimal buffer pH, ion concentrations, or incubation times can affect enzyme activity and inhibitor binding.
-
Solution: Optimize the assay conditions for your specific kinase and substrate. Refer to established protocols and perform pilot experiments to determine the optimal parameters.
-
Problem 2: Observed cellular effects do not align with known PKC inhibition.
-
Possible Cause 1: Off-Target Effects. The observed phenotype may be due to the inhibition of other kinases by this compound, such as PDK1, PKA, or p90RSK.[1][2][3]
-
Solution:
-
Use multiple, structurally distinct PKC inhibitors to confirm that the observed effect is specific to PKC inhibition.
-
Perform target engagement studies, such as Western blotting for downstream phosphorylation events of PKC and known off-targets, to verify which pathways are being affected at the concentrations used in your experiments.
-
Consult kinase profiling data to understand the selectivity of this compound.
-
-
-
Possible Cause 2: Cell Line-Specific Differences. The expression levels of different PKC isoforms and other kinases can vary between cell lines, leading to different responses to the inhibitor.
-
Solution: Characterize the expression profile of relevant kinases in your cell line of interest. Consider using multiple cell lines to validate your findings.
-
Problem 3: Difficulty in reproducing results from published literature.
-
Possible Cause 1: Vague or Incomplete Methodologies. The original publication may lack sufficient detail regarding experimental conditions.
-
Solution: Pay close attention to details such as the specific bisindolylmaleimide isomer used (e.g., Bisindolylmaleimide I vs. II vs. IX have different potencies), the final concentration of the inhibitor, the ATP concentration in kinase assays, and the specific cell line and its passage number. When in doubt, contact the corresponding author of the publication for clarification.
-
-
Possible Cause 2: Differences in Reagent Quality. The purity and activity of this compound, as well as other reagents like enzymes and substrates, can vary between suppliers.
-
Solution: Source reagents from reputable suppliers and, if possible, test the activity of new batches of the inhibitor before use in critical experiments.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of Bisindolylmaleimide Compounds against Various Kinases
| Compound | Kinase | IC50 (nM) at 50 µM ATP | IC50 (nM) at 5 mM ATP | Reference |
| This compound | PKC | 10 | N/A | |
| PKA | 2000 | N/A | ||
| PDK1 | 14000 | N/A | [3] | |
| GF109203X (Bisindolylmaleimide I) | PKCα | 8 | 310 | [1][6] |
| PKCε | 12 | 170 | [1][6] | |
| RSK1 | 610 | N/A | [1][6] | |
| RSK2 | 310 | 7400 | [1][6] | |
| RSK3 | 120 | N/A | [1][6] | |
| Ro31-8220 (Bisindolylmaleimide IX) | PKCα | 4 | 150 | [1][6] |
| PKCε | 8 | 140 | [1][6] | |
| RSK1 | 200 | N/A | [1][6] | |
| RSK2 | 36 | 930 | [1][6] | |
| RSK3 | 5 | N/A | [1][6] | |
| N/A: Data not available |
Experimental Protocols
In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase.
Materials:
-
Purified active protein kinase
-
Specific peptide or protein substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
P81 phosphocellulose paper or other appropriate capture membrane
-
Phosphoric acid (for radioactive assays)
-
Scintillation counter or plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a microcentrifuge tube or a well of a microplate, combine the kinase, substrate, and the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radioactive assays) to a final concentration that is appropriate for the kinase being tested (ideally close to its Km for ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction. For radioactive assays, spot a portion of the reaction mixture onto P81 paper and immediately immerse it in 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-32P]ATP. For non-radioactive assays, add the stop reagent provided with the kit.
-
Wash the P81 paper extensively with phosphoric acid.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the signal on a plate reader for non-radioactive assays.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Proliferation Assay Protocol
This protocol outlines a method to assess the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
Caption: General overview of the Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vitro kinase assay to determine the IC50 of this compound.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. caymanchem.com [caymanchem.com]
- 4. agscientific.com [agscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Staurosporine vs. Bisindolylmaleimide II: A Comparative Analysis of PKC Isoform Selectivity
In the landscape of protein kinase inhibitors, both Staurosporine and Bisindolylmaleimide II have emerged as significant tools for researchers in cell signaling and drug discovery. Their efficacy, however, is nuanced by their selectivity profiles against the various isoforms of Protein Kinase C (PKC). This guide provides a detailed comparison of their inhibitory activities, supported by experimental data and methodologies, to aid researchers in selecting the appropriate inhibitor for their specific needs.
Overview of Inhibitors
Staurosporine , a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases.[1] Its broad activity is attributed to its high affinity for the ATP-binding site of these enzymes.
This compound , a synthetic compound, belongs to a class of inhibitors designed for greater selectivity towards PKC compared to other kinase families. While it is a general inhibitor of PKC subtypes, related compounds in the bisindolylmaleimide class, such as Bisindolylmaleimide I (also known as GF 109203X), have been extensively characterized for their isoform-specific inhibitory activities.
Comparative Selectivity for PKC Isoforms
The inhibitory potency of Staurosporine and various bisindolylmaleimides against different PKC isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values. The lower the IC50 value, the more potent the inhibitor.
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCζ |
| Staurosporine | 2 nM | - | - | 5 nM | 20 nM | 73 nM | 4 nM | 1086 nM |
| Bisindolylmaleimide I (GF 109203X) | 8.4 nM (or 20 nM) | 18 nM (or 17 nM) | 16 nM | 20 nM | 210 nM | 132 nM | - | 5800 nM |
| This compound | Potent, general inhibitor of all PKC subtypes | - | - | - | - | - | - | - |
Data compiled from multiple sources. Note that IC50 values can vary depending on the experimental conditions. Bisindolylmaleimide I (GF 109203X) is a close structural analog of this compound and its data is presented here to provide a more detailed view of the selectivity profile of this class of inhibitors.[1][2][3][4]
As the data indicates, Staurosporine exhibits high potency against conventional (α, β, γ) and novel (δ, ε, η) PKC isoforms, with significantly less activity against the atypical ζ isoform.[1] Bisindolylmaleimide I, while also a potent inhibitor of conventional PKCs, shows a greater degree of selectivity, with markedly higher IC50 values for the novel and atypical isoforms compared to Staurosporine.[2][4] Information on the specific isoform selectivity of this compound is less detailed in the public domain, but it is recognized as a general inhibitor of all PKC subtypes.[5]
Signaling Pathway Context
The following diagram illustrates the general mechanism of action for these ATP-competitive inhibitors within a simplified PKC signaling pathway.
Caption: General PKC signaling pathway and the inhibitory mechanism of ATP-competitive inhibitors.
Experimental Protocols: In Vitro Kinase Assay
The determination of IC50 values for kinase inhibitors is typically performed using an in vitro kinase assay. The following is a generalized protocol based on common methodologies.
Objective: To measure the enzymatic activity of a specific PKC isoform in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, β, γ, etc.)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol vesicles)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Specific peptide substrate for the PKC isoform being tested
-
Inhibitor stock solution (Staurosporine or this compound dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare Inhibitor Dilutions: A serial dilution of the inhibitor is prepared in the kinase reaction buffer. A DMSO control (no inhibitor) is also included.
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Lipid activator
-
Specific PKC isoform
-
Inhibitor dilution or DMSO control
-
-
Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: The kinase reaction is initiated by the addition of the ATP and substrate mixture. For radiometric assays, this will contain [γ-³²P]ATP.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Stop Reaction: The reaction is terminated by adding a stop solution (e.g., a high concentration of EDTA or phosphoric acid).
-
Separation and Detection:
-
Radiometric Assay: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Non-Radioactive Assays: Methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection (e.g., ELISA with a phospho-specific antibody) can be used to quantify substrate phosphorylation.
-
-
Data Analysis: The amount of phosphorylation is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the general workflow of an in vitro kinase assay for determining inhibitor potency.
Caption: A generalized workflow for an in vitro kinase assay to determine IC50 values.
Conclusion
The choice between Staurosporine and this compound depends critically on the experimental goals. Staurosporine, with its broad and potent kinase inhibition, can serve as a useful positive control for kinase assays but its lack of selectivity makes it unsuitable for dissecting the roles of specific PKC isoforms in cellular processes. For studies requiring more targeted inhibition of PKC, bisindolylmaleimides offer a superior alternative. While specific isoform selectivity data for this compound is not as readily available, the detailed characterization of its close analog, Bisindolylmaleimide I (GF 109203X), demonstrates the potential for this class of compounds to differentiate between PKC isoform subfamilies. Researchers should carefully consider the published IC50 values and the specific PKC isoforms expressed in their system of interest to make an informed decision.
References
A Comparative Guide to the Potency of Bisindolylmaleimide II and Ro-31-8220 (BIM IX)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two widely used protein kinase C (PKC) inhibitors: Bisindolylmaleimide II (BIM II) and Ro-31-8220 (also known as Bisindolylmaleimide IX or BIM IX). The information presented herein is compiled from various studies to offer an objective overview supported by experimental data.
Introduction
Bisindolylmaleimides are a class of potent, ATP-competitive inhibitors of protein kinases, most notably Protein Kinase C (PKC) isoforms. Their shared chemical scaffold, consisting of a maleimide ring flanked by two indole rings, allows for competitive binding to the ATP-binding site of the kinase domain.[1] Both this compound and Ro-31-8220 are valuable tools in cell signaling research and drug discovery due to their ability to modulate PKC activity. Understanding their relative potency and selectivity is crucial for the accurate interpretation of experimental results and for the selection of the appropriate inhibitor for a specific research context.
Comparative Potency and Selectivity
The following tables summarize the in vitro potency of this compound and Ro-31-8220 against a range of protein kinases. It is important to note that the IC50 values are sourced from different studies and may have been determined under varying experimental conditions (e.g., ATP concentration). Therefore, a direct comparison should be made with caution.
Table 1: In Vitro Potency (IC50) of this compound
| Target Kinase | IC50 (µM) | Reference |
| PKC | 0.01 | [2] |
| Phosphorylase Kinase | 0.75 | [2] |
| PKA | 2 | [2] |
| PDK1 | 14 | [3] |
Table 2: In Vitro Potency (IC50) of Ro-31-8220 (BIM IX)
| Target Kinase | IC50 (nM) | Reference |
| PKCα | 5 | [4] |
| PKCβI | 24 | [4] |
| PKCβII | 14 | [4] |
| PKCγ | 27 | [4] |
| PKCε | 24 | [4] |
| Rat Brain PKC | 23 | [4] |
| MAPKAP-K1b | 3 | [4] |
| MSK1 | 8 | [4] |
| S6K1 | 15 | [4] |
| GSK3β | 38 | [4] |
Based on the available data, Ro-31-8220 (BIM IX) appears to be a more potent inhibitor of PKC isoforms, with IC50 values in the low nanomolar range.[4] this compound also demonstrates potent PKC inhibition, with a reported IC50 of 10 nM.[2] However, Ro-31-8220 has been more extensively profiled against a wider array of kinases, revealing potent inhibition of other kinases such as MAPKAP-K1b, MSK1, S6K1, and GSK3β.[4]
Mechanism of Action and Affected Signaling Pathways
Both this compound and Ro-31-8220 act as ATP-competitive inhibitors of PKC. They bind to the ATP-binding pocket within the catalytic domain of the kinase, preventing the phosphorylation of its downstream substrates. By inhibiting PKC, these compounds can modulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.
The primary signaling pathway affected by these inhibitors is the PKC signaling cascade. PKC isoforms are key nodes in signal transduction, activated by diacylglycerol (DAG) and calcium. Once active, they phosphorylate a wide range of target proteins, leading to diverse cellular responses. Inhibition of PKC by bisindolylmaleimides can therefore have widespread effects on cellular function.
Furthermore, the off-target effects of these inhibitors, particularly Ro-31-8220, on other kinases like those in the MAPK and PI3K/Akt pathways, should be considered when interpreting experimental data. For example, Ro-31-8220's inhibition of GSK3β can impact pathways involved in glycogen metabolism and cell survival.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of inhibitors against protein kinases.
1. Reagents and Materials:
-
Purified recombinant protein kinase (e.g., PKCα)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
This compound or Ro-31-8220
-
[γ-³²P]ATP or unlabeled ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine and Diacylglycerol (for PKC activation)
-
P81 phosphocellulose paper or other capture method
-
Scintillation counter or detection instrument for non-radioactive methods
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or Ro-31-8220) in the kinase reaction buffer.
-
In a reaction tube, combine the kinase, its substrate, and the appropriate concentration of the inhibitor.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both this compound and Ro-31-8220 are potent inhibitors of PKC and valuable research tools. The available data suggests that Ro-31-8220 (BIM IX) has been more extensively characterized and exhibits high potency against multiple PKC isoforms and several other kinases. This compound is also a potent PKC inhibitor. The choice between these two compounds should be guided by the specific research question, the desired level of selectivity, and a careful consideration of potential off-target effects. For definitive comparative studies, it is recommended that researchers evaluate both inhibitors in parallel under identical experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bisindolylmaleimide II as a Selective PKC Inhibitor In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bisindolylmaleimide II (BIM II) and its analogs as selective Protein Kinase C (PKC) inhibitors for in vivo applications. We delve into their performance against other commonly used PKC inhibitors, presenting supporting experimental data, detailed protocols, and an analysis of their selectivity profiles.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of all PKC subtypes. While it demonstrates high affinity for PKC, in vivo validation requires careful consideration of its off-target effects and comparison with alternative inhibitors. This guide synthesizes available data to aid researchers in selecting the most appropriate PKC inhibitor for their in vivo studies.
Performance Comparison of PKC Inhibitors
The in vivo efficacy and selectivity of PKC inhibitors are critical for translatable research. Below is a comparative summary of this compound and its analogs against other well-established PKC inhibitors.
| Inhibitor | Class | Primary Target(s) | Reported In Vivo Model(s) | Key Findings | Potential Off-Target Effects |
| This compound Analog (BMA097) | Bisindolylmaleimide | PKC, STAT3 | Breast Cancer Xenograft (Mouse) | Significantly reduced tumor growth and STAT3 phosphorylation.[1] | STAT3 inhibition.[1] |
| Ro-31-8220 (Bisindolylmaleimide IX) | Bisindolylmaleimide | Pan-PKC | Acute Peritonitis (Mouse) | Attenuated leukocyte emigration in response to CXCL1/KC chemokine.[2] | JNK1 activation, independent of PKC inhibition.[3] |
| GF109203X (Bisindolylmaleimide I) | Bisindolylmaleimide | Pan-PKC | T-cell Adhesion Model | Inhibited upregulation of anti-CD3-activated CD4+ T cell adhesion.[4] | Can inhibit p90RSK at higher concentrations.[5] |
| Sotrastaurin (AEB071) | Staurosporine Analog | Pan-PKC (potent on PKCθ) | TMD8 Xenograft (Mouse), Heart Allograft (Rat) | Inhibited tumor growth and prolonged heart allograft survival. | Generally considered more selective than older bisindolylmaleimides. |
| Gö6976 | Indolocarbazole | Conventional PKCs (α, β) | - | Primarily characterized in vitro for its selectivity for Ca2+-dependent PKCs. | Can inhibit JAK2 and FLT3 tyrosine kinases. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols derived from in vivo studies using bisindolylmaleimide compounds.
Protocol 1: Evaluation of a Bisindolylmaleimide Analog (BMA097) in a Breast Cancer Xenograft Model[1]
-
Animal Model: 4-6 week old female Balb/c athymic (nu+/nu+) mice.
-
Tumor Induction: Subcutaneous inoculation of MDA-MB-231 breast cancer cells.
-
Treatment Regimen: When tumors reached ~100 mm³, mice were treated every 3 days for 18 days with vehicle, 10 mg/kg, or 40 mg/kg of BMA097 via intraperitoneal (IP) injection.
-
Outcome Measures: Tumor volume and body weight were measured every 3 days. At the end of the study, tumors were excised, weighed, and analyzed for phosphorylated STAT3 and cleaved caspase 3 by immunohistochemistry.
Protocol 2: Assessment of Ro-31-8220 in a Chemokine-Induced Peritonitis Model[2]
-
Animal Model: Mice.
-
Inflammation Induction: Intraperitoneal injection of CXCL1/KC chemokine.
-
Treatment: Administration of Ro-31-8220. Specific dosage and timing were not detailed in the abstract.
-
Outcome Measures: Quantification of total and differential leukocyte counts in peritoneal lavage fluid to assess the extent of leukocyte emigration.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of signaling pathways and the logical flow of experiments is essential for a clear understanding of the validation process.
Caption: PKC activation and inhibition by this compound.
References
- 1. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GF109203X, a specific PKC inhibitor, abrogates anti-CD3 antibody-induced upregulation of CD4+ T cell adhesion to B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bisindolylmaleimide II and GF 109203X (BIM I) for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Kinase Inhibitors
In the landscape of kinase inhibitor research, the bisindolylmaleimide class of compounds has emerged as a critical tool for dissecting cellular signaling pathways. Among the most prominent members of this class are Bisindolylmaleimide II and GF 109203X, also known as Bisindolylmaleimide I (BIM I). Both are potent, ATP-competitive inhibitors of Protein Kinase C (PKC), a family of kinases central to numerous cellular processes, including proliferation, differentiation, and apoptosis. However, their utility and specificity extend beyond PKC, necessitating a detailed comparison for informed experimental design. This guide provides an objective, data-driven comparison of this compound and GF 109203X, summarizing their kinase inhibition profiles, providing detailed experimental protocols, and visualizing relevant signaling pathways.
Kinase Inhibition Profile: A Quantitative Comparison
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the available IC50 data for this compound and GF 109203X against a panel of kinases. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as ATP concentration.
Table 1: Inhibitory Activity (IC50) of this compound
| Kinase | IC50 (µM) | Source |
| Protein Kinase C (PKC) | 0.01[1][2] | Tocris Bioscience, Abcam |
| Protein Kinase A (PKA) | 2[1][2] | Tocris Bioscience, Abcam |
| Phosphorylase Kinase (PK) | 0.75[1][2] | Tocris Bioscience, Abcam |
| PDK1 | 14[3] | Cayman Chemical |
Table 2: Inhibitory Activity (IC50) of GF 109203X (BIM I)
| Kinase | IC50 (nM) | Source |
| PKCα | 8[4] | Davies et al., 2005 |
| PKCε | 12[4] | Davies et al., 2005 |
| RSK1 | 610[4] | Davies et al., 2005 |
| RSK2 | 310[4] | Davies et al., 2005 |
| RSK3 | 120[4] | Davies et al., 2005 |
| GSK-3 (in cell lysates) | 360[5] | Hers et al., 1999 |
| GSK-3β (immunoprecipitated) | 170[5] | Hers et al., 1999 |
Note: The IC50 values for GF 109203X against PKC isoforms were determined at 50 µM ATP, while the values against p90RSK isoforms were also at 50 µM ATP[4]. The potency of ATP-competitive inhibitors is influenced by the ATP concentration in the assay.
From the available data, this compound appears to be a highly potent inhibitor of the general PKC family. In contrast, GF 109203X has been more extensively profiled against specific PKC and p90RSK isoforms, demonstrating high potency against classical and novel PKC isoforms with somewhat lower potency against p90RSK isoforms[4]. Both compounds also exhibit activity against other kinases, such as GSK-3, highlighting the importance of considering off-target effects in experimental interpretation.
Signaling Pathways
To visualize the context in which these inhibitors act, the following diagrams illustrate the signaling pathways of key kinases they target.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase using a radiometric assay with [γ-³²P]ATP.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound or GF 109203X
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP (unlabeled)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the inhibitor (this compound or GF 109203X) in the kinase reaction buffer.
-
Prepare a solution of the purified kinase in kinase reaction buffer.
-
Prepare a solution of the substrate in kinase reaction buffer.
-
Prepare an ATP mix containing both unlabeled ATP and [γ-³²P]ATP to achieve the desired specific activity and final ATP concentration (e.g., 50 µM).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the diluted inhibitor (or vehicle control), and the purified kinase.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate and the ATP mix.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) during which the reaction is linear.
-
-
Stopping the Reaction and Quantifying Phosphorylation:
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the negatively charged ATP will not.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the washed papers into scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Specific Kinase Assay Protocols
PKC Kinase Assay:
-
Substrate: A specific PKC substrate peptide, such as Ac-MBP (4-14) or a commercially available fluorescently labeled peptide.
-
Activators: PKC activity is dependent on cofactors. For conventional PKC isoforms, include Ca²⁺, phosphatidylserine (PS), and diacylglycerol (DAG) in the reaction buffer.
-
Protocol: Follow the general in vitro kinase assay protocol, ensuring the inclusion of PKC activators in the reaction mixture.
GSK-3 Kinase Assay:
-
Substrate: A common substrate for GSK-3 is the phosphopeptide C-GS-2 (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE), which requires pre-phosphorylation.
-
Protocol: The assay can be performed using the general radiometric method. Alternatively, non-radioactive methods, such as those based on ADP detection (e.g., ADP-Glo™), are commercially available and offer a safer and high-throughput alternative.
p90RSK Kinase Assay:
-
Substrate: A suitable substrate for p90RSK is the peptide "Crosstide" (GRPRTSSFAEG).
-
Upstream Activation: p90RSK requires activation by an upstream kinase, typically ERK1/2. Therefore, the assay may require a pre-incubation step with active ERK1/2 and ATP to fully activate the p90RSK enzyme before assessing the inhibitory effect of the compounds.
-
Protocol:
-
Activate recombinant p90RSK by incubating it with active ERK1/2 and ATP.
-
Stop the activation reaction (e.g., by adding an ERK inhibitor that does not affect p90RSK).
-
Proceed with the kinase inhibition assay as described in the general protocol, using the activated p90RSK, the Crosstide substrate, and the bisindolylmaleimide inhibitors.
-
Conclusion
Both this compound and GF 109203X (BIM I) are valuable tools for studying kinase-mediated signaling. This compound demonstrates potent, broad-spectrum inhibition of PKC. GF 109203X, while also a potent PKC inhibitor, has been more extensively characterized against a wider range of kinases, revealing significant activity against p90RSK and GSK-3.
The choice between these two inhibitors will depend on the specific research question. If the goal is to potently inhibit the general PKC family, this compound is an excellent choice. However, if a more nuanced understanding of the roles of specific PKC isoforms or the potential for off-target effects on kinases like p90RSK and GSK-3 is required, the more detailed inhibitory profile of GF 109203X makes it a more informed selection. Researchers should always consider the potential for off-target effects and, where possible, use multiple inhibitors and complementary approaches to validate their findings. The provided experimental protocols offer a starting point for the rigorous in vitro characterization of these and other kinase inhibitors.
References
- 1. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. This compound, PKC inhibitor (CAS 137592-45-1) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
Unveiling the Off-Target Landscape of Bisindolylmaleimide II: A Comparative Analysis for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of the off-target kinase inhibition profile of Bisindolylmaleimide II (BIM-II), a widely used protein kinase C (PKC) inhibitor. Understanding the off-target effects of small molecule inhibitors is critical for researchers, scientists, and drug development professionals to ensure data integrity and mitigate potential confounding effects in their experiments. This document summarizes quantitative inhibition data, details relevant experimental protocols, and visualizes a key signaling pathway affected by this compound's off-target activity.
Quantitative Analysis of Kinase Inhibition
This compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC). However, like many kinase inhibitors, it exhibits activity against other kinases, which can lead to off-target effects. The following table summarizes the known inhibitory concentrations (IC50) of this compound and its close structural analogs against various primary and off-target kinases. It is important to note that the selectivity can be influenced by the ATP concentration used in the assay.
| Kinase Target | Inhibitor | IC50 (nM) | Notes |
| Primary Target | |||
| Protein Kinase C (PKCα) | Bisindolylmaleimide I (GF109203X) | 8 | Close structural analog of BIM-II. |
| Protein Kinase C (PKCε) | Bisindolylmaleimide I (GF109203X) | 12 | Close structural analog of BIM-II. |
| Off-Targets | |||
| p90 Ribosomal S6 Kinase 1 (RSK1) | Bisindolylmaleimide I (GF109203X) | 610 | Inhibition observed at higher concentrations.[1] |
| p90 Ribosomal S6 Kinase 2 (RSK2) | Bisindolylmaleimide I (GF109203X) | 310 | Potent off-target inhibition.[1] |
| p90 Ribosomal S6 Kinase 3 (RSK3) | Bisindolylmaleimide I (GF109203X) | 120 | Most sensitive p90RSK isoform to inhibition.[1] |
Note: Data for Bisindolylmaleimide I (GF109203X) is presented as a close surrogate for this compound due to the limited availability of comprehensive public screening data for BIM-II. The structural similarities suggest a comparable off-target profile. Studies have shown that bisindolylmaleimides, in general, can exhibit cross-reactivity with other kinases. For instance, Bisindolylmaleimide VIII has been shown to have a degree of specificity for PKCβ over other PKC isozymes.[2]
Experimental Protocols
The determination of kinase inhibition and IC50 values is crucial for characterizing the potency and selectivity of inhibitors like this compound. A common and robust method for this is the in vitro radiometric kinase assay.
In Vitro Radiometric Kinase Assay Protocol for IC50 Determination
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.
-
Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition assessment.
-
-
Kinase Reaction:
-
In microcentrifuge tubes, add a small volume of the diluted this compound or DMSO (for the control).
-
Add the kinase/substrate master mix to each tube.
-
Pre-incubate the mixture for a short period at the optimal temperature for the kinase (e.g., 30°C).
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Stop the reaction by spotting a small aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the P81 paper multiple times with a phosphoric acid solution to remove any unbound [γ-³²P]ATP.
-
Air dry the P81 paper.
-
-
Data Acquisition and Analysis:
-
Place the dried P81 paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
The CPM values are proportional to the amount of phosphorylated substrate and thus the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Signaling Pathway Visualization
The off-target effects of this compound and its analogs can have significant consequences on cellular signaling. One well-documented off-target effect of the closely related Bisindolylmaleimide I is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This inhibition occurs upstream of Ras activation.[3]
Caption: Inhibition of the FGF-induced MAPK/ERK signaling pathway by Bisindolylmaleimide I.
This guide highlights the importance of considering the off-target effects of this compound in experimental design and data interpretation. While a powerful tool for studying PKC, its interactions with other kinases, such as those in the p90RSK family and the MAPK/ERK pathway, should not be overlooked. Researchers are encouraged to consult comprehensive kinase screening data when available and to use appropriate controls to validate their findings.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisindolylmaleimide VIII (acetate) - Biochemicals - CAT N°: 13333 [bertin-bioreagent.com]
- 3. Bisindolylmaleimide I suppresses fibroblast growth factor-mediated activation of Erk MAP kinase in chondrocytes by preventing Shp2 association with the Frs2 and Gab1 adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bisindolylmaleimide II and Enzastaurin: Preclinical Efficacy vs. Clinical Application
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent PKC Inhibitors
The Protein Kinase C (PKC) family of enzymes represents a critical node in cellular signaling, governing a spectrum of physiological processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is a hallmark of various cancers, making it an attractive target for therapeutic intervention. This guide provides a detailed comparison of two notable PKC inhibitors: the widely used preclinical tool compound, Bisindolylmaleimide II, and the clinically evaluated drug, Enzastaurin. We present a comprehensive overview of their mechanisms of action, comparative efficacy based on available data, and detailed experimental protocols for their evaluation.
Mechanism of Action and Target Specificity
Both this compound and Enzastaurin are ATP-competitive inhibitors of Protein Kinase C. However, their selectivity profiles across the PKC isoenzyme family and other kinases differ significantly, influencing their respective applications.
This compound is a broad-spectrum or "pan-PKC" inhibitor, demonstrating potent inhibition across multiple PKC subtypes.[1][2] Its utility lies primarily in preclinical research to probe the general involvement of PKC in various cellular processes.
Enzastaurin (also known as LY317615), on the other hand, was developed as a selective inhibitor of the PKCβ isoform.[3][4] This selectivity was intended to provide a more targeted therapeutic approach, minimizing off-target effects. Enzastaurin also impacts the PI3K/Akt signaling pathway, a critical downstream effector of PKC.
Comparative Efficacy: A Tale of Two Trajectories
The journey of these two inhibitors from the lab to clinical investigation highlights the complexities of drug development. While this compound remains a valuable research tool, Enzastaurin's path through clinical trials has yielded mixed results.
In Vitro Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against various kinases, providing a quantitative comparison of their potency and selectivity.
| Kinase Target | This compound IC50 | Enzastaurin IC50 |
| PKC (general) | 10 nM[5] | - |
| PKCα | - | 39 nM[3] |
| PKCβ | - | 6 nM[3][4] |
| PKCγ | - | 83 nM[3] |
| PKCε | - | 110 nM |
| PKA | 2 µM[5] | - |
| Phosphorylase Kinase | 0.75 µM[5] | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Preclinical Anti-Cancer Activity
This compound has demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines. For instance, a novel derivative, WK234, designed as a PKCβ inhibitor, was shown to inhibit proliferation and induce apoptosis in chronic myelogenous leukemia (CML) K562 cells in a time- and dose-dependent manner.[6] This was associated with cytochrome C release and caspase-3 cleavage, indicating activation of the mitochondrial apoptotic pathway.[6]
Enzastaurin has also shown direct anti-tumor effects in preclinical models by inducing apoptosis and suppressing the proliferation of cultured tumor cells.[7] It has been shown to suppress the phosphorylation of downstream targets like GSK3β.[7]
Clinical Trial Outcomes for Enzastaurin
Enzastaurin has been evaluated in several clinical trials for various cancers, most notably glioblastoma and diffuse large B-cell lymphoma (DLBCL).
Glioblastoma: Phase II trials of enzastaurin in patients with recurrent high-grade gliomas showed modest activity.[8] However, a subsequent Phase III study comparing enzastaurin to lomustine in patients with recurrent glioblastoma was terminated early for futility, as it did not demonstrate superior efficacy.[7]
Diffuse Large B-Cell Lymphoma (DLBCL): The Phase III PRELUDE study evaluated enzastaurin as a maintenance therapy for patients with high-risk DLBCL who had achieved remission after initial therapy. The trial failed to meet its primary endpoint, showing no significant improvement in disease-free survival (DFS) compared to placebo.[3][5] After a median follow-up of 48 months, the 4-year DFS was 70% for enzastaurin versus 71% for placebo.[3] The hazard ratio for DFS was 0.92, and for overall survival (OS) was 1.04, indicating no benefit.[4] Interestingly, retrospective analysis of the PRELUDE trial and a phase II study identified a potential genomic biomarker, DGM1, that correlated with an improved response to enzastaurin.[9] This has led to a new Phase III trial (ENGINE) investigating enzastaurin in combination with R-CHOP for frontline treatment of high-risk DLBCL patients who are positive for the DGM1 biomarker.[9]
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by these inhibitors.
Caption: General overview of the Protein Kinase C (PKC) signaling pathway.
Caption: Simplified PI3K/Akt signaling pathway, which is also modulated by Enzastaurin.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of PKC inhibitors. Specific details may need to be optimized for different cell lines and experimental conditions.
Protocol 1: In Vitro Kinase Assay
This protocol outlines a method to determine the IC50 value of an inhibitor against a specific PKC isoform.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Serial dilutions of the inhibitor (this compound or Enzastaurin)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing the kinase buffer, PS, DAG, and the PKC substrate peptide.
-
Add serial dilutions of the inhibitor to the reaction mix in a 96-well plate. Include a no-inhibitor control and a no-enzyme control.
-
Add the purified PKC enzyme to each well to initiate the reaction.
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol measures the effect of the inhibitors on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Serial dilutions of the inhibitor (this compound or Enzastaurin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound and Enzastaurin, while both targeting the PKC signaling pathway, serve distinct roles in cancer research and therapy. This compound is a valuable tool for preclinical investigations into the broad functions of PKC. Enzastaurin, despite its initial promise as a selective PKCβ inhibitor, has faced challenges in clinical trials, with its efficacy appearing to be limited to a biomarker-defined patient subpopulation. This comparative guide underscores the critical importance of target selectivity and patient stratification in the development of targeted cancer therapies. The provided data and protocols offer a foundational resource for researchers in the field of kinase inhibitor development and cancer biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized, Double-Blind, Phase III Trial of Enzastaurin Versus Placebo in Patients Achieving Remission After First-Line Therapy for High-Risk Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel bisindolymaleimide derivative (WK234) inhibits proliferation and induces apoptosis through the protein kinase Cβ pathway, in chronic myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. targetedonc.com [targetedonc.com]
Distinguishing PKC-Dependent and Independent Effects of Bisindolylmaleimide II: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of kinase inhibitors is paramount. Bisindolylmaleimide II, a potent inhibitor of Protein Kinase C (PKC), serves as a valuable tool in cellular signaling research. However, its utility can be complicated by off-target effects. This guide provides a comparative analysis of the PKC-dependent and independent effects of this compound, supported by quantitative data and detailed experimental protocols to aid in the accurate interpretation of research findings.
Overview of this compound Activity
This compound is a member of a chemical class known for its competitive inhibition at the ATP-binding site of various kinases. While it is a potent inhibitor of all PKC subtypes, it also demonstrates activity against other kinases, which can lead to PKC-independent cellular effects. Distinguishing between these on-target and off-target effects is crucial for ascribing specific cellular responses to the inhibition of PKC.
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and related compounds against PKC and a panel of common off-target kinases. This data highlights the varying degrees of selectivity and provides a basis for designing experiments that can differentiate between PKC-dependent and independent signaling.
| Kinase Target | This compound IC50 | GF109203X IC50 | Ro31-8220 IC50 | Reference |
| PKCα | 10 nM | 8 nM | 4 nM | [1][2] |
| PKCε | - | 12 nM | 8 nM | [1] |
| PKA | 2.94 µM | - | - | [3] |
| PDK1 | 14 µM | - | - | [3] |
| p90RSK1 | - | 610 nM | 200 nM | [1] |
| p90RSK2 | - | 310 nM | 36 nM | [1] |
| p90RSK3 | - | 120 nM | 5 nM | [1] |
Note: IC50 values can vary depending on experimental conditions, such as ATP concentration.[1]
Experimental Protocols for Distinguishing On- and Off-Target Effects
To empirically distinguish between PKC-dependent and independent effects of this compound, a combination of in vitro and cellular assays is recommended.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of this compound against purified kinases.
Objective: To determine the IC50 of this compound for PKC isoforms and potential off-target kinases.
Materials:
-
Purified recombinant kinases (e.g., PKCα, PKA, PDK1, p90RSK)
-
Specific peptide substrates for each kinase
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or fluorescently labeled ATP
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microplate, combine the kinase, its specific peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Km for each respective kinase to ensure accurate competitive inhibition measurements.[1]
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phosphoprotein Analysis by Western Blot
This method assesses the phosphorylation status of specific downstream targets of PKC and off-target kinases in intact cells.
Objective: To determine the effect of this compound on the phosphorylation of known downstream substrates of PKC (e.g., MARCKS) and off-target kinases (e.g., CREB for PKA/p90RSK, Akt/S6K for PDK1).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Specific activators for the signaling pathways of interest (e.g., Phorbol 12-myristate 13-acetate (PMA) for PKC, Forskolin for PKA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for the phosphorylated and total forms of the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a specific activator to induce the phosphorylation of the target protein. Include unstimulated and vehicle-treated controls.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental designs can clarify the points of intervention and the logic behind the experimental approaches.
Caption: PKC-Dependent Pathway Inhibition by this compound.
Caption: PKC-Independent Off-Target Inhibition.
Caption: Workflow for Cellular Differentiation of Kinase Inhibition.
Conclusion
This compound is a powerful research tool, but its potential for off-target effects necessitates careful experimental design and interpretation. By employing a combination of in vitro kinase assays and cellular phosphoprotein analysis, researchers can confidently distinguish between PKC-dependent and independent signaling events. The quantitative data and detailed protocols provided in this guide offer a framework for designing rigorous experiments that will yield clear and translatable results, ultimately advancing our understanding of cellular signaling in both normal physiology and disease.
References
Unveiling the Cross-Reactivity Profile of Bisindolylmaleimide II: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of Bisindolylmaleimide II against its primary target, Protein Kinase C (PKC), and its cross-reactivity with Protein Kinase A (PKA) and Phosphoinositide-dependent kinase 1 (PDK1). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and interpretation.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC). However, understanding its off-target effects is crucial for the accurate interpretation of experimental results. This guide presents quantitative data on the cross-reactivity of this compound with PKA and PDK1, alongside detailed experimental protocols for assessing kinase inhibition.
Comparative Inhibitory Activity
The inhibitory potency of this compound against PKC, PKA, and PDK1 is summarized in the table below. The data clearly indicates a significantly higher potency for PKC inhibition compared to PKA and PDK1.
| Kinase Target | IC50 (µM) |
| Protein Kinase C (PKC) | 0.01[1][2] |
| Protein Kinase A (PKA) | 2.0 - 2.94[1][3][4] |
| Phosphoinositide-dependent kinase 1 (PDK1) | 14[3][4] |
Table 1: Comparative IC50 values of this compound against PKC, PKA, and PDK1. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's selectivity for PKC.
Signaling Pathway Context
To visualize the context of this compound's activity, the following diagram illustrates the simplified signaling pathways of PKC, PKA, and PDK1, and the points of inhibition by the compound.
Figure 1: Simplified signaling pathways and inhibition by this compound.
Experimental Methodologies
The determination of kinase inhibition by this compound is typically performed using an in vitro kinase assay. As an ATP-competitive inhibitor, the compound's potency is measured by its ability to compete with ATP for the kinase's active site.
General In Vitro Kinase Inhibition Assay Protocol (ATP-Competition)
This protocol provides a general framework for determining the IC50 value of an inhibitor. Specific conditions such as buffer composition, substrate, and enzyme concentrations should be optimized for each kinase.
1. Reagents and Materials:
- Purified, active kinase (PKC, PKA, or PDK1)
- Specific peptide substrate for the respective kinase
- This compound (or other test inhibitor)
- ATP (Adenosine 5'-triphosphate)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection method (e.g., ADP-Glo™, Z'-LYTE™, or HTRF®)
- 96-well or 384-well microplates
- Microplate reader (scintillation counter for radioactivity or luminescence/fluorescence reader for non-radioactive methods)
2. Experimental Workflow:
Figure 2: General workflow for an in vitro kinase inhibition assay.
3. Detailed Steps:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Reaction Setup: In a microplate, add the kinase assay buffer, the specific peptide substrate, and the purified kinase to each well.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells. A pre-incubation step of the kinase with the inhibitor (e.g., 10-20 minutes at room temperature) is often included.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing a fixed concentration of ATP, typically at or near the Km value for the specific kinase. If using a radioactive assay, the ATP solution should be spiked with [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 15-60 minutes) at the optimal temperature for the kinase (e.g., 30°C). The reaction time should be within the linear range of the assay.
-
Reaction Termination: Stop the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For non-radioactive assays, follow the kit manufacturer's instructions for stopping the reaction and developing the detection signal.
-
Detection:
-
Radioactive method: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the substrate is then quantified using a scintillation counter.
-
Non-radioactive methods: Measure the signal (luminescence or fluorescence) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly potent inhibitor of PKC. While it exhibits cross-reactivity with PKA and PDK1, its inhibitory activity against these kinases is significantly lower. Researchers should be mindful of these off-target effects, especially when using high concentrations of the inhibitor. The provided experimental protocol offers a robust framework for independently verifying these findings and assessing the selectivity of other kinase inhibitors.
References
Head-to-head comparison of different bisindolylmaleimide derivatives in cancer models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of various bisindolylmaleimide derivatives, a class of molecules that have garnered significant interest in oncology for their role as protein kinase C (PKC) inhibitors. By presenting key experimental data in a structured format, this document aims to facilitate informed decisions in the selection and application of these compounds in cancer research and drug development.
Introduction to Bisindolylmaleimides
Bisindolylmaleimides are a class of synthetic and naturally derived compounds characterized by a central maleimide ring flanked by two indole moieties. Their structural similarity to the endogenous signaling molecule diacylglycerol (DAG) allows them to competitively inhibit various protein kinases, most notably the protein kinase C (PKC) family of isozymes.[1][2] The PKC family plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and angiogenesis, making them attractive targets for cancer therapy.[1]
Over the years, numerous bisindolylmaleimide derivatives have been synthesized and evaluated for their anticancer properties. This guide focuses on a head-to-head comparison of some of the most well-studied derivatives, including Enzastaurin, Ruboxistaurin, Sotrastaurin, Gö 6976, and others, in various cancer models.
Mechanism of Action: Targeting the PKC Signaling Pathway
The primary mechanism of action for most bisindolylmaleimide derivatives is the competitive inhibition of ATP binding to the catalytic domain of PKC isozymes.[3] This inhibition disrupts the downstream signaling cascades that contribute to cancer cell growth and survival.
Several bisindolylmaleimide derivatives also exhibit inhibitory effects on other signaling pathways implicated in cancer, such as the phosphoinositide 3-kinase (PI3K)/AKT and glycogen synthase kinase 3 beta (GSK-3β) pathways.[4] This multi-targeted approach may contribute to their overall anti-tumor efficacy.
Below is a diagram illustrating the central role of PKC in cellular signaling and the points of inhibition by bisindolylmaleimide derivatives.
Head-to-Head Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various bisindolylmaleimide derivatives against different PKC isozymes and a panel of cancer cell lines.
Table 1: Comparative Inhibition of PKC Isozymes (IC50, nM)
| Derivative | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | Reference |
| Enzastaurin | 39 | - | 6 | 83 | - | 110 | - | [4] |
| Ruboxistaurin | - | 4.7 | 5.9 | - | - | - | - | [5] |
| Sotrastaurin | 0.65-2.2 | 0.9-1.3 | - | 0.98-2.1 | 3.2-5.7 | 3.1-5.0 | >1000 | [3] |
| Gö 6976 | 2.3-5 | 6.2 | - | - | - | - | - | [3] |
| Bisindolylmaleimide I (GF109203X) | 20 | 17 | 16 | 20 | - | - | - | [5] |
| Bisindolylmaleimide IX (Ro 31-8220) | 5 | 24 | 14 | 27 | - | 24 | - | [5] |
Table 2: Comparative Antiproliferative Activity in Cancer Cell Lines (IC50, µM)
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Enzastaurin | MX-1 | Breast Cancer | 8.1 | [6] |
| SKOV-3 | Ovarian Cancer | 9.5 | [6] | |
| WM Cell Lines | Waldenstrom Macroglobulinemia | 2.5-10 | [7] | |
| Sotrastaurin | SUDHL-4 | Diffuse Large B-cell Lymphoma | Dose-dependent inhibition | [8] |
| OCI-LY8 | Diffuse Large B-cell Lymphoma | Dose-dependent inhibition | [8] | |
| Bisindolylmaleimide IX (Ro 31-8220) | A549 | Lung Cancer | 0.78 | [5] |
| MCF-7 | Breast Cancer | 0.897 | [5] |
Note: Direct head-to-head IC50 values for all derivatives in the same cell lines are limited in the current literature. The data presented is compiled from various studies and should be interpreted with caution.
In Vivo Efficacy in Xenograft Models
The antitumor activity of bisindolylmaleimide derivatives has been evaluated in various preclinical xenograft models. The following table summarizes key findings.
Table 3: Comparative In Vivo Efficacy in Human Cancer Xenograft Models
| Derivative | Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Enzastaurin | Human WM xenograft | Waldenstrom Macroglobulinemia | Not specified | Significant inhibition of tumor growth (P = .028) | [7] |
| 5637 xenograft | Transitional Cell Carcinoma | Not specified | Combination with gemcitabine showed superior antitumor activity | [9] | |
| Sotrastaurin | GNAQ-mutant xenograft | Uveal Melanoma | Not specified | Tumor growth inhibition in combination with alpelisib | [10] |
| DLBCL xenograft | Diffuse Large B-cell Lymphoma | Not specified | Effective inhibition of lymphoma growth | [3] |
Direct comparative in vivo studies are scarce. The presented data highlights the efficacy of individual agents in specific models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of bisindolylmaleimide derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Treatment: Treat cells with a range of concentrations of the bisindolylmaleimide derivative. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for PKC Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
Protocol Steps:
-
Cell Lysis: Treat cells with the bisindolylmaleimide derivative for a specified time, then lyse the cells in a suitable buffer to extract proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-PKC, total PKC, phospho-AKT, total AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Protocol Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][15]
-
Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).[5][15]
-
Randomization: Randomize the mice into different treatment groups, including a vehicle control group.
-
Treatment Administration: Administer the bisindolylmaleimide derivative according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until a predetermined endpoint is reached, such as the tumor volume in the control group reaching a specific size.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and immunohistochemistry for proliferation and apoptosis markers.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Conclusion
Bisindolylmaleimide derivatives represent a promising class of targeted anticancer agents, with several members demonstrating potent inhibition of PKC and other key signaling pathways. This guide has provided a comparative overview of their in vitro and in vivo efficacy, highlighting both their potential and the need for more direct head-to-head studies to fully elucidate their relative advantages in different cancer contexts. The provided experimental protocols serve as a foundation for researchers to further investigate these compounds and their mechanisms of action. As our understanding of the complex signaling networks in cancer deepens, the rational application of specific bisindolylmaleimide derivatives, potentially in combination with other therapies, holds great promise for improving patient outcomes.
References
- 1. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenic and antitumor effects of a protein kinase Cbeta inhibitor in human breast cancer and ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C inhibitor enzastaurin induces in vitro and in vivo antitumor activity in Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PKC inhibition of sotrastaurin has antitumor activity in diffuse large B-cell lymphoma via regulating the expression of MCT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzastaurin shows preclinical antitumor activity against human transitional cell carcinoma and enhances the activity of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase Ib Study of Sotrastaurin, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bisindolylmaleimide II: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of bisindolylmaleimide II, a potent protein kinase C (PKC) inhibitor widely used in cellular signaling research.
This compound, and other potent small molecule inhibitors, require careful management throughout their lifecycle in the laboratory, from receipt to disposal. Adherence to established safety protocols not only protects laboratory personnel but also prevents environmental contamination. The following procedures are based on standard laboratory safety guidelines and information typically found in Safety Data Sheets (SDS).
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. This compound should be considered hazardous.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Inhalation and Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[1]
-
Handling: Wash hands thoroughly after handling.[1]
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound or preparing solutions.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 137592-45-1 | [2][3][4] |
| Molecular Formula | C₂₇H₂₆N₄O₂ | [3] |
| Molecular Weight | 438.5 g/mol | [3] |
| Appearance | Crystalline solid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in DMSO and Ethanol | [3] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, is critical. The primary method of disposal is through a licensed hazardous waste disposal company.
1. Unused or Expired Solid Compound:
- Do not dispose of the solid compound in regular laboratory trash.
- Carefully package the original container, ensuring it is clearly labeled with the chemical name and any relevant hazard symbols.
- Consult with your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical waste contractor.
2. Contaminated Labware and Debris:
- Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated.
- Collect all contaminated solid waste in a designated, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the chemical name.
- Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
3. Aqueous and Organic Solutions:
- Do not pour solutions containing this compound down the drain.
- Collect all liquid waste in a compatible, sealed, and properly labeled waste container. The label should clearly indicate the contents, including the solvent used (e.g., "this compound in DMSO").
- Store the liquid waste container in secondary containment to prevent spills.
- Arrange for disposal through your institution's hazardous waste program.
Experimental Protocol: Inactivation of this compound (for consideration and institutional approval)
In some cases, chemical inactivation may be a possibility prior to disposal, though this should only be performed with the explicit approval and guidance of your institution's EHS department. A potential, though not universally endorsed, method for degradation of similar compounds involves treatment with a strong oxidizing agent. This is a hypothetical example and should not be performed without institutional validation and a specific, approved protocol.
Objective: To chemically degrade this compound in solution to less hazardous byproducts.
Materials:
-
Solution of this compound in a compatible solvent.
-
Potassium permanganate (KMnO₄) solution.
-
Sodium bisulfite (NaHSO₃) solution for quenching.
-
pH meter and appropriate buffers.
-
Appropriate PPE and a chemical fume hood.
Methodology:
-
In a chemical fume hood, slowly add the potassium permanganate solution to the this compound solution with constant stirring.
-
Monitor the reaction for any signs of temperature increase or gas evolution.
-
Allow the reaction to proceed for a specified amount of time, as determined by your validated protocol.
-
Quench any remaining potassium permanganate by slowly adding sodium bisulfite solution until the characteristic purple color disappears.
-
Neutralize the resulting solution to a pH between 6 and 8.
-
Dispose of the final solution as hazardous waste, following your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound in the laboratory, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling bisindolylmaleimide II
Essential Safety and Handling Guide for Bisindolylmaleimide II
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory practices and proper management of this chemical compound.
This compound is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) and other kinases, requiring careful handling to minimize exposure and ensure experimental integrity.[1][2] While some safety data sheets for similar compounds may indicate no known hazards, it is prudent to treat this compound as a potentially hazardous substance.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound in both solid and solution forms.
| Protection Type | Solid Form | Solution Form | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[6] | Chemical splash goggles and a face shield when handling larger volumes or if there is a significant splash risk.[6][7] | Protects eyes and face from airborne particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6][8] | Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended.[8][9] | Prevents skin contact and absorption. Change gloves immediately if contaminated. |
| Body Protection | A standard lab coat.[4][6] | An impermeable, long-sleeved lab coat or gown.[9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood to avoid inhalation of dust particles.[4] | Work in a certified chemical fume hood to avoid inhalation of aerosols or vapors from solvents.[4] | Minimizes inhalation exposure to the compound and any volatile solvents. |
| Foot Protection | Closed-toe shoes.[6] | Closed-toe shoes.[6] | Protects feet from spills and falling objects. |
Operational and Handling Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4]
-
Recommended storage temperature is -20°C for long-term stability (≥4 years).[3]
Preparation of Stock Solutions:
-
Perform all weighing and solution preparation inside a chemical fume hood.[4]
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO or ethanol.[1]
-
Following reconstitution, it is recommended to aliquot the solution and store it at -20°C for up to 4 months or at -80°C for up to 6 months to maintain stability.[10][11]
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not ingest or inhale the compound.[3]
-
Wash hands thoroughly after handling.[3]
-
In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Disposal Plan
All waste containing this compound, including empty containers, contaminated lab supplies, and unused solutions, should be treated as hazardous chemical waste.
-
Solid Waste: Collect dry material in a labeled, sealed container. Avoid generating dust.[4]
-
Liquid Waste: Collect all solutions in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[5]
Mechanism of Action and Signaling Pathway
This compound is a broad-spectrum inhibitor of all Protein Kinase C (PKC) isozymes, acting as an ATP-competitive inhibitor.[1][11] It also demonstrates inhibitory activity against other kinases, including PDK1 and PKA.[1] Its ability to inhibit these kinases makes it a valuable tool for studying various signaling pathways, such as the PI3K/Akt and calcium signaling pathways.[2]
Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to determine the inhibitory effect of this compound on a specific kinase.
In Vitro Kinase Assay Protocol
-
Prepare Kinase Buffer: Prepare a suitable kinase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare Reagents:
-
Dilute the kinase to the desired concentration in the kinase buffer.
-
Prepare the kinase substrate at the desired concentration.
-
Perform serial dilutions of this compound (or vehicle control, e.g., DMSO) in the kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, add the kinase, substrate, and this compound (or vehicle) to each well.
-
Initiate the phosphorylation reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).[12]
-
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer).[12]
-
Analysis: Analyze the phosphorylation of the substrate using an appropriate method, such as SDS-PAGE and autoradiography or a luminescence-based assay.
-
Data Interpretation: Quantify the kinase activity and calculate the IC₅₀ value for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, PKC inhibitor (CAS 137592-45-1) | Abcam [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. afgsci.com [afgsci.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. bvl.bund.de [bvl.bund.de]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. publications.ashp.org [publications.ashp.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bisindolylmaleimide I [sigmaaldrich.com]
- 12. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
